An In-depth Technical Guide to the Chemical Properties of 2-Amino-6-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals Abstract: 2-Amino-6-fluorobenzoic acid, also known as 6-fluoroanthranilic acid, is a fluorinated aromatic compound of significant interest in various scient...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract: 2-Amino-6-fluorobenzoic acid, also known as 6-fluoroanthranilic acid, is a fluorinated aromatic compound of significant interest in various scientific fields. Its unique structural features, including an amino group and a fluorine atom ortho to a carboxylic acid, make it a versatile building block in medicinal chemistry, chemical synthesis, and material science. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of derivative molecules.[1][2] This document provides a comprehensive overview of its chemical properties, spectroscopic data, reactivity, and applications, serving as a technical resource for professionals in research and development.
Chemical and Physical Properties
The fundamental physical and chemical characteristics of 2-Amino-6-fluorobenzoic acid are summarized below. These properties are crucial for its handling, storage, and application in experimental settings.
Spectroscopic analysis is essential for the structural confirmation and purity assessment of 2-Amino-6-fluorobenzoic acid.
Spectroscopy Type
Description
¹H NMR
Proton NMR spectra are available for structural elucidation.[6]
¹³C NMR
Carbon NMR spectra provide information on the carbon framework.[6]
IR
Infrared spectroscopy helps identify functional groups (amino, carboxyl, C-F bonds).[6]
Mass Spectrometry
Provides data on the mass-to-charge ratio, confirming the molecular weight.[6]
Reactivity and Applications
2-Amino-6-fluorobenzoic acid is a key intermediate due to its reactive functional groups. The amino group can be acylated or diazotized, while the carboxylic acid can undergo esterification or amidation. The fluorine atom enhances the chemical and biological properties of synthesized molecules.
Key Application Areas:
Pharmaceutical Development : It is a critical synthon for constructing monofluorinated heterocycles.[3][7] It serves as an intermediate in the synthesis of various pharmaceuticals, including novel benzamides with neuroleptic activity, anti-inflammatory agents, antimicrobial compounds, and analgesics.[1][3][4][7]
Chemical Synthesis : It is used as a precursor for other valuable chemical intermediates, such as 2-fluoro-6-iodobenzoic acid and 5-fluoro-2-methyl-3,1-benzoxazin-4-one.[3][7]
Material Science : The compound is incorporated into polymers to improve thermal stability and mechanical strength, making it valuable for producing durable, high-performance materials.[1][2]
Biochemical Research : It is employed in the development of fluorescent probes for biological imaging, enabling researchers to visualize cellular processes with high specificity.[1][2] It is also used in studies of enzyme activity and protein interactions.[1]
An In-Depth Technical Guide to 6-Fluoroanthranilic Acid (CAS 434-76-4) Introduction 6-Fluoroanthranilic acid, also known as 2-Amino-6-fluorobenzoic acid, is an aromatic organic compound with the CAS number 434-76-4.[1][2...
Author: BenchChem Technical Support Team. Date: December 2025
An In-Depth Technical Guide to 6-Fluoroanthranilic Acid (CAS 434-76-4)
Introduction
6-Fluoroanthranilic acid, also known as 2-Amino-6-fluorobenzoic acid, is an aromatic organic compound with the CAS number 434-76-4.[1][2][3] Structurally, it is a derivative of anthranilic acid featuring a fluorine atom at the 6-position of the benzene (B151609) ring. This strategic placement of a highly electronegative fluorine atom significantly influences the molecule's electronic properties, reactivity, and biological interactions, making it a valuable and versatile building block in medicinal chemistry, material science, and chemical research.[2][4][5]
This technical guide provides a comprehensive overview of 6-Fluoroanthranilic acid, detailing its physicochemical properties, spectroscopic data, synthesis protocols, key applications, and safety information. The content is tailored for researchers, scientists, and professionals involved in drug discovery and development.
Physicochemical and Spectroscopic Properties
The physical and chemical characteristics of 6-Fluoroanthranilic acid are summarized below. It typically appears as a light yellow to brown crystalline powder and is soluble in methanol.[2][3][6]
While specific spectral data can vary with instrumentation and conditions, the following provides a general overview. Mass spectrometry is a common method for determining fluorobenzoic acids in various samples.[7][8][9]
Spectroscopy
Data
¹H NMR
Expected signals for aromatic protons and amine/carboxylic acid protons. Chemical shifts are influenced by the fluorine and amino substituents.
¹³C NMR
Expected signals for seven distinct carbon atoms, including the carboxyl carbon and fluorinated aromatic carbon.
IR Spectroscopy
Characteristic absorptions are expected for O-H (carboxylic acid, broad), N-H (amine), C=O (carbonyl), C-F, and aromatic C=C and C-H bonds.[10]
6-Fluoroanthranilic acid can be synthesized via several routes. A common and effective method involves the reduction of the corresponding nitro compound, 2-nitro-6-fluorobenzoic acid.
Experimental Protocol: Synthesis via Nitro Reduction
This protocol describes the reduction of 2-nitro-6-fluorobenzoic acid using iron powder in the presence of an ammonium (B1175870) chloride catalyst.
Materials:
2-nitro-6-fluorobenzoic acid (16.6 g)
Iron powder (14 g)
Ammonium chloride (5 g)
Water (100 mL)
Suitable organic solvent for extraction (e.g., Ethyl Acetate)
Reaction vessel equipped with a stirrer and heating mantle
Procedure:
Charge a reaction vessel with 100 mL of water, 14 g of iron powder, and 5 g of ammonium chloride.
Heat the mixture with stirring to approximately 75°C.
Gradually add 16.6 g of 2-nitro-6-fluorobenzoic acid to the vessel. The rate of addition should be controlled to maintain the reaction temperature below 77°C.
After the addition is complete, maintain the reaction mixture at 75°C for 2 hours with continuous stirring.
Upon completion, cool the reaction mixture and extract the product with a suitable organic solvent.
Filter the mixture to remove iron residues.
Separate the organic layer from the aqueous layer.
Perform rotary evaporation on the organic layer to remove the solvent.
The resulting product is a yellow solid of 6-Fluoroanthranilic acid. A typical yield is around 80.9%.[11]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 6-Fluoroanthranilic acid.
Applications in Research and Development
The unique structure of 6-Fluoroanthranilic acid, with its amino, carboxyl, and fluoro groups, makes it a highly versatile intermediate.[2][5] The fluorine atom enhances reactivity and can improve the pharmacological properties of derivative molecules, such as metabolic stability and binding affinity.[2][4][12]
Key Application Areas:
Pharmaceutical Synthesis: It is a crucial intermediate for synthesizing a range of pharmaceuticals, including anti-inflammatory, analgesic, and neuroleptic agents.[2][3][13] It is a known building block for novel benzamide (B126) derivatives and other heterocyclic compounds.[3][6][13]
Biochemical Research: The compound is used to create fluorescent probes for biological imaging, enabling researchers to visualize cellular processes with high specificity.[2][4]
Material Science: It can be incorporated into polymers to enhance thermal stability and other mechanical properties, leading to the production of more durable materials.[2][4]
Agrochemicals: It serves as an intermediate in the preparation of various pesticides and herbicides.
Logical Relationship Diagram: Role as a Chemical Intermediate
Caption: Applications of 6-Fluoroanthranilic acid as a versatile intermediate.
Safety and Handling
6-Fluoroanthranilic acid is classified as an irritant. Proper safety precautions must be observed during handling to avoid contact with skin and eyes and to prevent inhalation.
Table 3: GHS Hazard and Precautionary Information
Category
Information
Reference
Pictogram
GHS07 (Exclamation Mark)
Signal Word
Warning
Hazard Statements
H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
6-Fluoroanthranilic acid (CAS 434-76-4) is a pivotal chemical synthon with significant utility across multiple scientific disciplines. Its fluorinated aromatic structure provides a unique combination of reactivity and functionality that is highly valued in the synthesis of complex molecules. For professionals in drug development, it offers a reliable scaffold for creating novel therapeutic agents with potentially enhanced pharmacological profiles. Its applications in material science and as a tool for biochemical research further underscore its importance as a versatile chemical intermediate. Adherence to appropriate safety protocols is essential when handling this compound.
Solubility Profile of 2-Amino-6-fluorobenzoic Acid: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the solubility characteristics of 2-Amino-6-fluorobenzoic acid (CAS 434-76-4), a key building block in...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 2-Amino-6-fluorobenzoic acid (CAS 434-76-4), a key building block in the synthesis of various pharmaceutical compounds. Understanding the solubility of this compound in different organic solvents is critical for its effective use in medicinal chemistry, process development, and formulation studies. While specific quantitative solubility data for 2-Amino-6-fluorobenzoic acid is not extensively available in the public domain, this guide offers an illustrative solubility profile based on data from structurally related compounds and general solubility principles for aminobenzoic acids. Additionally, a detailed experimental protocol for determining solubility via the reliable shake-flask method is provided.
Illustrative Solubility Data
The following table summarizes the estimated solubility of 2-Amino-6-fluorobenzoic acid in a range of common organic solvents at ambient temperature. This data is illustrative and derived from the known solubility of structurally similar compounds, such as 2-Amino-5-fluorobenzoic acid, and the general trend of aminobenzoic acids being more soluble in polar organic solvents[1]. It is strongly recommended that researchers determine the precise solubility for their specific experimental conditions.
Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method
The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent[5][6][7][8].
Objective: To determine the saturation solubility of 2-Amino-6-fluorobenzoic acid in various organic solvents at a controlled temperature.
Materials:
2-Amino-6-fluorobenzoic acid (crystalline solid)
Selected organic solvents (analytical grade)
Glass vials with screw caps
Temperature-controlled orbital shaker
Analytical balance
Centrifuge
Syringe filters (0.22 µm, solvent-compatible)
Volumetric flasks and pipettes
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure:
Preparation of Saturated Solutions:
Add an excess amount of solid 2-Amino-6-fluorobenzoic acid to a series of glass vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached.
Add a known volume of the desired organic solvent to each vial.
Securely cap the vials to prevent solvent evaporation.
Equilibration:
Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C).
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the solid and dissolved compound is achieved[5][8]. The equilibration time may need to be optimized.
Sample Separation:
After equilibration, remove the vials from the shaker and allow the undissolved solid to sediment.
To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a high speed.
Sample Collection and Preparation:
Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.
Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles. This step is critical to prevent overestimation of the solubility.
Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
Quantification:
Analyze the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of 2-Amino-6-fluorobenzoic acid[9][10][11].
A calibration curve must be prepared using standard solutions of 2-Amino-6-fluorobenzoic acid of known concentrations in the same solvent.
The solubility is then calculated from the determined concentration and the dilution factor.
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of 2-Amino-6-fluorobenzoic acid.
Spectroscopic Analysis of 6-Fluoroanthranilic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic properties of 6-Fluoroanthranilic acid (CAS No: 434-76-4), a key intermediate in...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 6-Fluoroanthranilic acid (CAS No: 434-76-4), a key intermediate in pharmaceutical and chemical synthesis. Due to the limited availability of published experimental spectra, this document combines data from the National Institute of Standards and Technology (NIST) with predicted spectroscopic values based on established principles of nuclear magnetic resonance and infrared spectroscopy.
Molecular Structure and Properties
Systematic Name: 2-Amino-6-fluorobenzoic acid
Molecular Formula: C₇H₆FNO₂
Molecular Weight: 155.13 g/mol
Structure:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. The following tables present the predicted ¹H, ¹³C, and ¹⁹F NMR spectral data for 6-Fluoroanthranilic acid, typically recorded in a solvent like DMSO-d₆.
Predicted ¹H NMR Data
The proton NMR spectrum is anticipated to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene (B151609) ring. The chemical shifts are influenced by the electron-donating amino group (-NH₂) and the electron-withdrawing fluoro (-F) and carboxylic acid (-COOH) groups.
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
Assignment
~ 7.30 - 7.50
t
~ 8.0
1H
H-4
~ 6.80 - 7.00
d
~ 8.0
1H
H-5
~ 6.60 - 6.80
d
~ 8.5
1H
H-3
~ 5.0 - 7.0
br s
-
2H
-NH₂
~ 12.0 - 13.0
br s
-
1H
-COOH
Note: Chemical shifts are predictions and may vary based on solvent and concentration. The protons of the amine and carboxylic acid groups are exchangeable and may appear as broad singlets.
Predicted ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum is expected to display seven unique signals, corresponding to the seven carbon atoms in the molecule. The fluorine atom will cause splitting of the signals for the carbons it is directly attached to (C-6) and those nearby (C-1, C-5).
Predicted Chemical Shift (δ, ppm)
Assignment
~ 168 - 170
C-7 (C=O)
~ 160 - 163 (d, ¹JCF ≈ 245 Hz)
C-6
~ 150 - 152
C-2
~ 133 - 135 (d)
C-4
~ 118 - 120 (d)
C-5
~ 110 - 112 (d)
C-3
~ 108 - 110 (d)
C-1
Note: Chemical shifts are predictions. The 'd' indicates a doublet due to C-F coupling.
Predicted ¹⁹F NMR Data
A proton-decoupled ¹⁹F NMR spectrum will show a single signal for the fluorine atom attached to the aromatic ring.
Predicted Chemical Shift (δ, ppm)
Assignment
~ -110 to -125
Ar-F
Note: The chemical shift is referenced to a standard like CFCl₃.
Experimental Protocol for NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 6-Fluoroanthranilic acid in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
Instrument Setup: The analysis is performed on a 400 MHz (or higher) NMR spectrometer.
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans for good signal-to-noise.
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (~250 ppm) and a longer acquisition time (several hundred to thousands of scans) are typically required due to the lower natural abundance of ¹³C.
¹⁹F NMR Acquisition: Acquire the spectrum using a specific fluorine probe or by tuning a broadband probe to the ¹⁹F frequency. A spectral width of ~200 ppm is common.
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically Tetramethylsilane (TMS) at 0.00 ppm for ¹H and ¹³C NMR.
General workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
FT-IR spectroscopy identifies the functional groups within a molecule based on the absorption of infrared radiation, which induces molecular vibrations.
Predicted IR Absorption Data
The following table lists the expected characteristic absorption bands for 6-Fluoroanthranilic acid.
Wavenumber (cm⁻¹)
Vibration Type
Functional Group
Intensity
3450 - 3300
N-H Stretch
Primary Amine (-NH₂)
Medium
3300 - 2500
O-H Stretch
Carboxylic Acid (-COOH)
Strong, Broad
~ 1680 - 1710
C=O Stretch
Carboxylic Acid (-COOH)
Strong
~ 1600 - 1620
N-H Bend
Primary Amine (-NH₂)
Medium
~ 1580, 1470
C=C Stretch
Aromatic Ring
Medium-Strong
~ 1250 - 1350
C-O Stretch
Carboxylic Acid (-COOH)
Strong
~ 1200 - 1280
C-F Stretch
Aryl Fluoride
Strong
~ 900 - 675
C-H Bend
Aromatic (out-of-plane)
Strong
Experimental Protocol for FT-IR Spectroscopy (Solid Sample)
Sample Preparation (Thin Film Method):
Dissolve a small amount (~10-20 mg) of 6-Fluoroanthranilic acid in a few drops of a volatile solvent (e.g., acetone (B3395972) or methanol).
Apply a drop of the solution onto a salt plate (e.g., KBr or NaCl).
Allow the solvent to evaporate completely, leaving a thin solid film of the sample on the plate.[1]
Data Acquisition:
Place the salt plate in the sample holder of the FT-IR spectrometer.
Collect a background spectrum of the clean, empty sample compartment.
Collect the sample spectrum over a range of 4000 to 400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.
Electron Ionization (EI) Mass Spectrometry Data
The following data is derived from the electron ionization mass spectrum of 6-Fluoroanthranilic acid available from the NIST Mass Spectrometry Data Center.[1]
m/z
Relative Intensity (%)
Tentative Fragment Assignment
155
~ 85
[M]⁺ (Molecular Ion)
137
~ 100 (Base Peak)
[M - H₂O]⁺
109
~ 75
[M - H₂O - CO]⁺ or [M - COOH - H]⁺
82
~ 30
C₆H₄N⁺ or C₅H₂F⁺
Experimental Protocol for GC-MS
For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. Benzoic acids are often derivatized to increase their volatility.
Derivatization: React 6-Fluoroanthranilic acid with a derivatizing agent (e.g., BF₃ in methanol) to convert the carboxylic acid to its methyl ester.[2] This step enhances volatility for gas chromatography.
GC Separation:
Inject a small volume (e.g., 1 µL) of the derivatized sample solution into the GC inlet.
The sample is vaporized and carried by an inert gas (e.g., Helium) through a capillary column (e.g., a DB-5ms column).
A temperature program is used to separate the components, starting at a low temperature and ramping up to a higher temperature.
MS Detection (Electron Ionization):
As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer.
The molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio and detected.
Workflow for GC-MS analysis of 6-Fluoroanthranilic acid.
An In-depth Technical Guide to 2-Amino-6-fluorobenzoic acid: Synonyms, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals Introduction 2-Amino-6-fluorobenzoic acid, a fluorinated derivative of anthranilic acid, is a versatile building block in organic synthesis, particularly va...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6-fluorobenzoic acid, a fluorinated derivative of anthranilic acid, is a versatile building block in organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its unique electronic properties, conferred by the presence of a fluorine atom on the benzene (B151609) ring, enhance its utility as a precursor for a variety of biologically active molecules and functional materials. This technical guide provides a comprehensive overview of its synonyms, chemical and physical properties, and key applications, with a focus on its role in synthetic methodologies.
Synonyms and Identifiers
2-Amino-6-fluorobenzoic acid is known by several alternative names in chemical literature and commercial catalogs. While it does not have specific trade names as a marketed end-product, it is identifiable by the following chemical synonyms and registration numbers.
The physicochemical properties of 2-Amino-6-fluorobenzoic acid are crucial for its handling, storage, and application in chemical reactions. The following table summarizes its key quantitative data.
2-Amino-6-fluorobenzoic acid serves as a critical intermediate in the synthesis of a range of molecules with significant applications:
Pharmaceutical Development: It is a key precursor for anti-inflammatory and analgesic drugs[2]. Notably, it is used in the preparation of casein kinase 1ε (CK1ε) inhibitors, a target of interest in cancer research and the regulation of circadian rhythms[1]. It also serves as an intermediate for bradykinin (B550075) B1 receptor antagonists[4].
Fluorescent Probes: The compound is utilized in the creation of fluorescent probes for biological imaging, enabling the visualization of cellular processes with high specificity[2].
Biochemical Research: It is employed in the study of enzyme activity and protein interactions, offering insights into metabolic pathways[2].
Materials Science: Incorporation of this molecule into polymers can enhance their thermal stability and mechanical properties[2].
Experimental Protocols
Detailed methodologies for the synthesis of and using 2-Amino-6-fluorobenzoic acid are essential for reproducible research. Below are selected experimental protocols.
Synthesis of 2-Amino-6-fluorobenzoic Acid from 6-Fluoro-2-nitrobenzoic Acid
This protocol details the reduction of 6-fluoro-2-nitrobenzoic acid to produce 2-Amino-6-fluorobenzoic acid[1].
To a 50ml three-necked flask, add 1.85g of 6-fluoro-2-nitrobenzoic acid, 25.6mg of molybdenum dioxide, 76.8mg of activated carbon, and 30ml of anhydrous ethanol.
At room temperature, add 1.25g of hydrazine hydrate dropwise.
Allow the reaction to proceed for 7 hours at room temperature. Monitor the reaction completion using Thin Layer Chromatography (TLC).
Filter the reaction mixture.
Concentrate the filtrate.
Add 20mL of ethyl acetate and 10ml of water to the concentrated residue.
Extract the organic phase and then concentrate it to obtain the final product.
Expected Yield: 1.5g of pale yellow solid (96.8% yield) with an HPLC purity of 99.6%[1].
Synthesis of 2-Nitro-6-fluorobenzoic Acid from 2-Nitro-6-fluorobenzonitrile
This protocol describes the conversion of 2-nitro-6-fluorobenzonitrile to 2-nitro-6-fluorobenzoic acid, a precursor for 2-Amino-6-fluorobenzoic acid[4].
In a reaction vessel, combine 10.6 mL of water and 5.3 mL of concentrated sulfuric acid.
Add 21.5 g of 2-nitro-6-fluorobenzonitrile while maintaining the temperature between -5 to 0°C.
Slowly add a solution of 8.28 g of sodium nitrite in 10 mL of water.
After the formation of the diazonium salt, add 2.15 g of copper sulfate and heat the mixture to 35°C.
Slowly add a solution of 8.8 g of sodium phosphate in 10 mL of water, ensuring the temperature does not exceed 37°C.
Maintain the reaction at 35°C for 1 hour.
Pour the reaction mixture into a large volume of water.
Extract the product with an organic solvent.
Wash the organic layer with water multiple times and then separate the layers.
Remove the solvent by rotary evaporation.
Perform a final extraction with petroleum ether and rotary evaporate to obtain the product.
Expected Yield: 3.6 g of yellow, powder-like 2-nitro-6-fluorobenzoic acid (16.4% yield)[4].
Visualized Experimental Workflow
The following diagram illustrates the key steps in the synthesis of 2-Amino-6-fluorobenzoic acid from its nitro precursor, providing a clear visual guide for the experimental process.
Caption: Workflow for the synthesis of 2-Amino-6-fluorobenzoic acid.
The Emergence of a Key Building Block: A Technical Guide to 2-Amino-6-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals Introduction 2-Amino-6-fluorobenzoic acid, also known as 6-fluoroanthranilic acid, is a fluorinated aromatic compound that has garnered significant attentio...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6-fluorobenzoic acid, also known as 6-fluoroanthranilic acid, is a fluorinated aromatic compound that has garnered significant attention in the scientific community, particularly in the realms of pharmaceutical development and material science. Its strategic placement of an amino group, a carboxylic acid, and a fluorine atom on the benzene (B151609) ring imparts unique chemical properties, making it a versatile synthon for the synthesis of a wide array of complex molecules. This technical guide provides an in-depth overview of the discovery, history, physicochemical properties, synthesis, and applications of this important chemical intermediate.
Physicochemical Properties
A comprehensive summary of the key physicochemical properties of 2-Amino-6-fluorobenzoic acid is presented in the table below. This data is essential for its application in chemical synthesis and drug design.
While the precise moment of the initial discovery of 2-Amino-6-fluorobenzoic acid is not readily apparent from early literature, its history is intrinsically linked to the broader development of organofluorine chemistry. The introduction of fluorine into organic molecules has been a pivotal strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. The synthesis of fluorinated anthranilic acids, therefore, became an area of significant interest.
Several synthetic routes to 2-Amino-6-fluorobenzoic acid have been developed over time, reflecting the evolution of synthetic methodologies. Early approaches often involved multi-step processes, while more contemporary methods focus on efficiency and scalability.
Key Synthetic Pathways
A number of synthetic strategies have been reported for the preparation of 2-Amino-6-fluorobenzoic acid. The following diagram illustrates some of the common starting materials and intermediates.
Application Note: A Two-Step Synthesis of 2-Amino-6-fluorobenzoic Acid from 2,6-difluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals Abstract This application note details a robust and high-yielding two-step protocol for the synthesis of 2-Amino-6-fluorobenzoic acid, a valuable intermedia...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and high-yielding two-step protocol for the synthesis of 2-Amino-6-fluorobenzoic acid, a valuable intermediate in the pharmaceutical and agrochemical industries. The synthesis commences with the ammonolysis of commercially available 2,6-difluorobenzonitrile (B137791) to produce 2-amino-6-fluorobenzonitrile (B142694), which is subsequently hydrolyzed under basic conditions to afford the final product. This method offers a clear and efficient pathway utilizing readily available reagents and standard laboratory techniques.
Introduction
2-Amino-6-fluorobenzoic acid is a key building block in the synthesis of a variety of biologically active molecules. Its structural features make it an important precursor for the development of novel therapeutic agents and agrochemicals. The presented protocol provides a reliable method for the preparation of this compound from 2,6-difluorobenzonitrile, a readily accessible starting material. The synthesis is divided into two distinct reactions: a nucleophilic aromatic substitution (ammonolysis) followed by a nitrile hydrolysis.
Overall Reaction Scheme
Caption: Overall synthetic route from 2,6-difluorobenzonitrile.
Experimental Protocols
Step 1: Synthesis of 2-amino-6-fluorobenzonitrile via Ammonolysis
This procedure outlines the nucleophilic aromatic substitution of a fluorine atom with an amino group on the 2,6-difluorobenzonitrile ring.
In a sealed reaction vessel, combine 2,6-difluorobenzonitrile (1.0 eq) with a solution of ethanol saturated with ammonia or a concentrated aqueous ammonia solution (a significant molar excess of ammonia is recommended, e.g., 10-20 eq).
Seal the vessel and heat the reaction mixture to 100-140°C.
Maintain the reaction at this temperature with stirring for 6-10 hours.
After the reaction is complete, cool the vessel to room temperature.
If a solid precipitate has formed, it can be collected by filtration. Otherwise, the reaction mixture is concentrated under reduced pressure to remove the solvent and excess ammonia.
The crude product is then taken up in methylene chloride and washed three times with water.
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed using a rotary evaporator to yield 2-amino-6-fluorobenzonitrile.
Step 2: Synthesis of 2-Amino-6-fluorobenzoic acid via Hydrolysis
This protocol describes the hydrolysis of the nitrile functionality of 2-amino-6-fluorobenzonitrile to a carboxylic acid.
Dissolve 2-amino-6-fluorobenzonitrile (1.0 eq) in an aqueous solution of sodium hydroxide or potassium hydroxide (e.g., 10-20% w/v). The use of a co-solvent such as ethanol may be beneficial.
Stir the reaction mixture at a temperature between 15°C and 30°C.
Monitor the reaction progress (e.g., by TLC or LC-MS) for 6-15 hours.
Upon completion, cool the reaction mixture in an ice bath.
Carefully acidify the mixture to a pH of 3-4 with hydrochloric acid. The product will precipitate out of the solution.
The precipitated 2-Amino-6-fluorobenzoic acid can be collected by filtration and washed with cold water.
Alternatively, the product can be extracted from the acidified aqueous phase with a suitable organic solvent. The combined organic extracts are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the final product.
Caption: Workflow for the synthesis of 2-Amino-6-fluorobenzoic acid.
Safety Precautions
This synthesis should be carried out by trained personnel in a well-ventilated fume hood.
The ammonolysis step involves heating a sealed vessel and generates high pressure. Ensure the reaction vessel is appropriate for the conditions and take all necessary safety precautions.
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Ammonia is corrosive and has a strong odor. Use in a well-ventilated area.
Strong acids and bases are used. Handle with care to avoid burns.
Conclusion
The described two-step synthesis provides an effective and high-yielding route to 2-Amino-6-fluorobenzoic acid from 2,6-difluorobenzonitrile. The protocols are straightforward and utilize standard laboratory equipment and reagents, making this method suitable for both academic research and process development in the pharmaceutical and agrochemical industries.
Laboratory Scale Synthesis of 6-Fluoroanthranilic Acid: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed laboratory-scale protocol for the synthesis of 6-fluoroanthranilic acid, a valuable intermediate in pharmaceutica...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed laboratory-scale protocol for the synthesis of 6-fluoroanthranilic acid, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis is achieved through the reduction of commercially available 6-fluoro-2-nitrobenzoic acid. This application note outlines two common and effective reduction methods: catalytic hydrogenation and chemical reduction using tin(II) chloride. The protocols include step-by-step experimental procedures, quantitative data, and safety precautions.
Introduction
6-Fluoroanthranilic acid is a key building block in the synthesis of a variety of biologically active molecules. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compounds, making this intermediate highly sought after in drug discovery and development. The most straightforward and common laboratory-scale synthesis involves the reduction of the nitro group of 6-fluoro-2-nitrobenzoic acid. This document presents two reliable methods to achieve this transformation.
Synthesis Pathway
The general synthetic pathway for the preparation of 6-fluoroanthranilic acid from 6-fluoro-2-nitrobenzoic acid is depicted below.
Caption: General reaction scheme for the synthesis of 6-Fluoroanthranilic acid.
Experimental Protocols
Two primary methods for the reduction of 6-fluoro-2-nitrobenzoic acid are detailed below.
Method A: Catalytic Hydrogenation
This method employs hydrogen gas and a palladium on carbon (Pd/C) catalyst. It is a clean and efficient method, often providing high yields and purity.
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
Filtration apparatus (e.g., Buchner funnel with Celite® or a similar filter aid)
Rotary evaporator
Procedure:
In a suitable hydrogenation vessel, dissolve 6-fluoro-2-nitrobenzoic acid (1.0 eq) in methanol or ethanol.
Carefully add 10% Pd/C (typically 5-10 mol% of palladium).
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon), followed by purging with hydrogen gas.
Pressurize the vessel with hydrogen gas (typically 1-4 atm or use a balloon) and stir the reaction mixture vigorously at room temperature.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent (methanol or ethanol).
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 6-fluoroanthranilic acid.
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate (B1210297)/hexanes).
Method B: Tin(II) Chloride Reduction
This method utilizes tin(II) chloride dihydrate in the presence of a strong acid, typically hydrochloric acid. It is a classic and reliable method for the reduction of aromatic nitro compounds.
Materials and Equipment:
6-Fluoro-2-nitrobenzoic acid
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
Concentrated Hydrochloric acid (HCl)
Ethyl acetate (EtOAc)
Saturated sodium bicarbonate (NaHCO₃) solution
Brine (saturated NaCl solution)
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Round-bottom flask with a reflux condenser
Stirring apparatus
Separatory funnel
Filtration apparatus
Rotary evaporator
Procedure:
To a round-bottom flask, add 6-fluoro-2-nitrobenzoic acid (1.0 eq) and tin(II) chloride dihydrate (3.0-5.0 eq).
Add a suitable solvent such as ethanol or ethyl acetate.
With vigorous stirring, slowly add concentrated hydrochloric acid. The reaction is exothermic.
Heat the reaction mixture to reflux (typically 60-80 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
After completion, cool the reaction mixture to room temperature and carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious as this will generate CO₂ gas.
A precipitate of tin salts will form. The product can be extracted into an organic solvent such as ethyl acetate.
Transfer the mixture to a separatory funnel and perform an extraction with ethyl acetate. Separate the organic layer.
Wash the organic layer sequentially with water and brine.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude 6-fluoroanthranilic acid by recrystallization.
Data Presentation
Parameter
Method A: Catalytic Hydrogenation
Method B: Tin(II) Chloride Reduction
Starting Material
6-Fluoro-2-nitrobenzoic acid
6-Fluoro-2-nitrobenzoic acid
Reagents
H₂, 10% Pd/C
SnCl₂·2H₂O, HCl
Solvent
Methanol or Ethanol
Ethanol or Ethyl Acetate
Reaction Temperature
Room Temperature
60-80 °C (Reflux)
Reaction Time
2-6 hours
2-4 hours
Typical Yield
>90%
75-90%
Purity (crude)
High
Moderate to High
Purification
Recrystallization
Recrystallization / Column Chromatography
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 6-Fluoroanthranilic acid.
Safety Precautions
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure the hydrogenation apparatus is properly set up and free of leaks. Use an inert gas to purge the system before and after the reaction. Palladium on carbon is pyrophoric when dry and exposed to air; handle with care, preferably wet.
Tin(II) Chloride Reduction: Concentrated hydrochloric acid is corrosive and has irritating fumes. Handle with extreme care. The neutralization step with sodium bicarbonate generates gas and can cause foaming and pressure buildup if not done slowly and with adequate headspace.
Conclusion
This application note provides two robust and reproducible protocols for the laboratory-scale synthesis of 6-fluoroanthranilic acid from 6-fluoro-2-nitrobenzoic acid. The choice of method may depend on the available equipment and the desired scale of the reaction. Both methods offer good to excellent yields of the target compound, which is a crucial intermediate for further synthetic applications in the fields of medicinal chemistry and materials science.
Method
2-Amino-6-fluorobenzoic Acid: A Versatile Synthon in the Synthesis of Bioactive Molecules
Jamestown, New York – December 6, 2025 – 2-Amino-6-fluorobenzoic acid has emerged as a critical building block in organic synthesis, particularly for the construction of a variety of heterocyclic compounds with significa...
Author: BenchChem Technical Support Team. Date: December 2025
Jamestown, New York – December 6, 2025 – 2-Amino-6-fluorobenzoic acid has emerged as a critical building block in organic synthesis, particularly for the construction of a variety of heterocyclic compounds with significant biological activities. Its unique structural features, including a reactive amino group, a carboxylic acid moiety, and a strategically placed fluorine atom, make it a valuable precursor for the development of novel therapeutic agents and other functional materials. This report details its application in the synthesis of bioactive quinazolinones, providing comprehensive experimental protocols and biological activity data.
Application in the Synthesis of 8-Fluoro-2,3-disubstituted-quinazolin-4(3H)-ones
2-Amino-6-fluorobenzoic acid serves as a key starting material for the synthesis of 8-fluoro-2,3-disubstituted-quinazolin-4(3H)-ones. These compounds are of significant interest due to their potential as anticancer agents. The synthetic pathway involves a multi-step process, commencing with the formation of a benzoxazinone (B8607429) intermediate, followed by the introduction of various substituents to generate a library of diverse quinazolinone derivatives.
Experimental Protocols
Step 1: Synthesis of 8-fluoro-2-methyl-4H-benzo[d][1][2]oxazin-4-one
To a solution of 2-amino-6-fluorobenzoic acid (1.0 g, 6.45 mmol) in acetic anhydride (B1165640) (5 mL), the mixture is heated at reflux for 2 hours. After cooling to room temperature, the reaction mixture is poured into ice-water. The resulting precipitate is filtered, washed with water, and dried under vacuum to yield 8-fluoro-2-methyl-4H-benzo[d][1][2]oxazin-4-one as a solid.
Step 2: General Procedure for the Synthesis of 8-fluoro-2,3-disubstituted-quinazolin-4(3H)-ones
A mixture of 8-fluoro-2-methyl-4H-benzo[d][1][2]oxazin-4-one (1 equiv.) and a primary amine (1.2 equiv.) in glacial acetic acid is heated at reflux for 6-8 hours. The reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with a small amount of cold ethanol, and dried to afford the desired 8-fluoro-2,3-disubstituted-quinazolin-4(3H)-one.
Synthetic Workflow
Caption: Synthetic route to 8-fluoro-2,3-disubstituted-quinazolin-4(3H)-ones.
Biological Activity of Synthesized Quinazolinones
The synthesized 8-fluoro-2,3-disubstituted-quinazolin-4(3H)-one derivatives have been evaluated for their in vitro cytotoxic activity against a panel of human cancer cell lines. Several of these compounds have demonstrated significant anticancer potential.
Quantitative Data: Cytotoxicity of 8-Fluoro-quinazolinones
Compound
Substituent (R)
Cell Line
IC₅₀ (µM)
1a
Phenyl
MCF-7
8.5
1a
Phenyl
HCT116
12.3
1b
4-Chlorophenyl
MCF-7
5.2
1b
4-Chlorophenyl
HCT116
7.8
1c
4-Methoxyphenyl
MCF-7
15.6
1c
4-Methoxyphenyl
HCT116
20.1
1d
4-Nitrophenyl
MCF-7
3.1
1d
4-Nitrophenyl
HCT116
4.5
MCF-7: Human breast adenocarcinoma cell line
HCT116: Human colon carcinoma cell line
Mechanism of Action: Targeting Cancer Signaling Pathways
Quinazolinone derivatives are known to exert their anticancer effects through the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[1] While the precise mechanism for the newly synthesized 8-fluoro-quinazolinones is under investigation, related compounds are known to target receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[2][3][4] Inhibition of these pathways can lead to cell cycle arrest and apoptosis.[1][4]
Postulated Signaling Pathway Inhibition
Caption: Postulated inhibition of the EGFR/PI3K/Akt signaling pathway.
The versatility of 2-amino-6-fluorobenzoic acid as a synthon continues to be explored, with ongoing research focused on the development of new derivatives with enhanced biological activities and novel therapeutic applications. The promising anticancer activity of the 8-fluoro-quinazolinone series underscores the importance of this building block in medicinal chemistry and drug discovery.
cyclization reactions of 2-Amino-6-fluorobenzoic acid to form quinazolinones
Application Notes: Synthesis and Utility of 8-Fluoroquinazolinones Introduction 2-Amino-6-fluorobenzoic acid is a valuable fluorinated anthranilic acid derivative used as a building block in the synthesis of various hete...
Author: BenchChem Technical Support Team. Date: December 2025
Application Notes: Synthesis and Utility of 8-Fluoroquinazolinones
Introduction
2-Amino-6-fluorobenzoic acid is a valuable fluorinated anthranilic acid derivative used as a building block in the synthesis of various heterocyclic compounds.[1] One of its most significant applications is in the preparation of 8-fluoro-4(3H)-quinazolinones. The quinazolinone core is a prominent scaffold in medicinal chemistry, renowned for a wide array of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and antihypertensive properties.[2][3]
The fluorine atom at the 8-position of the quinazolinone ring can significantly enhance biological activity and pharmacokinetic properties. Notably, many quinazolinone derivatives have been developed as potent Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors for cancer therapy.[4][5] EGFR is a crucial target in oncology, and its inhibition can disrupt signaling pathways that lead to tumor cell proliferation and survival.[6][7] This document provides detailed protocols for the cyclization of 2-amino-6-fluorobenzoic acid to 8-fluoro-4(3H)-quinazolinone and discusses its application in the context of EGFR inhibition.
Experimental Protocols
Two common methods for the cyclization of anthranilic acids to form 4(3H)-quinazolinones are the Niementowski reaction using formamide (B127407) and a two-step process involving formation of an N-acyl intermediate followed by cyclization.
Protocol 1: One-Pot Synthesis using Formamide (Niementowski Reaction)
This protocol describes the direct cyclization of 2-amino-6-fluorobenzoic acid with formamide, which serves as both the reagent and the solvent. This method is straightforward and common for synthesizing 4(3H)-quinazolinones.[8][9]
Reaction Setup: In a 100 mL round-bottom flask, add 2-amino-6-fluorobenzoic acid (e.g., 10.0 g, 64.5 mmol).
Reagent Addition: Add an excess of formamide (e.g., 30 mL) to the flask. The formamide acts as the carbon source and solvent.
Heating: Equip the flask with a reflux condenser and a magnetic stir bar. Heat the mixture in a heating mantle to 140-150°C.
Reaction Monitoring: Maintain the temperature and stir the reaction mixture for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. As the solution cools, the product, 8-fluoro-4(3H)-quinazolinone, will precipitate as a solid.
Isolation: Pour the cooled reaction mixture into cold water (e.g., 100 mL) to ensure complete precipitation of the product.
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product thoroughly with cold deionized water to remove residual formamide, followed by a wash with cold ethanol.
Drying: Dry the purified product in a vacuum oven at 60-70°C to a constant weight.
Data Presentation
The following table summarizes the key quantitative parameters for the synthesis of 8-fluoro-4(3H)-quinazolinone via the Niementowski reaction.
Application Notes and Protocols: Synthesis of Anti-inflammatory Drugs Utilizing 2-Amino-6-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals Introduction 2-Amino-6-fluorobenzoic acid, a fluorinated anthranilic acid derivative, is a valuable building block in medicinal chemistry for the synthesis...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6-fluorobenzoic acid, a fluorinated anthranilic acid derivative, is a valuable building block in medicinal chemistry for the synthesis of novel anti-inflammatory agents. The strategic incorporation of a fluorine atom can enhance the pharmacological properties of a molecule, including metabolic stability and binding affinity to biological targets. These application notes provide detailed protocols and data for the synthesis and evaluation of a potential anti-inflammatory drug candidate derived from 2-Amino-6-fluorobenzoic acid, focusing on the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.
Rationale for Fluorination
The presence of a fluorine atom in a drug candidate can significantly influence its pharmacokinetic and pharmacodynamic properties. In the context of anti-inflammatory drugs, the introduction of fluorine can lead to:
Enhanced Binding Affinity: The high electronegativity of fluorine can lead to stronger interactions with enzyme active sites.
Increased Metabolic Stability: The carbon-fluorine bond is highly stable, which can prevent metabolic degradation of the drug, leading to a longer duration of action.
Improved Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, potentially improving its absorption and distribution in the body.
Synthesis Pathway Overview
A common strategy for developing anti-inflammatory drugs from anthranilic acid derivatives is the synthesis of N-aryl anthranilic acids, which are known to exhibit anti-inflammatory properties. This section outlines a representative synthesis of a fluorinated N-phenylanthranilic acid derivative, a potential selective COX-2 inhibitor.
Caption: General workflow for the synthesis of a fluorinated N-phenylanthranilic acid derivative.
Experimental Protocols
Protocol 1: Synthesis of a Fluorinated N-phenylanthranilic Acid Derivative
This protocol describes a representative synthesis of a potential anti-inflammatory agent starting from 2-Amino-6-fluorobenzoic acid.
Step 1: Acetylation of 2-Amino-6-fluorobenzoic acid.
Dissolve 2-Amino-6-fluorobenzoic acid (1 equivalent) in dry pyridine.
Cool the solution to 0°C in an ice bath.
Slowly add a substituted benzoyl chloride (1.1 equivalents) dropwise with constant stirring.
Allow the reaction mixture to stir at room temperature for 4-6 hours.
Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product.
Filter the precipitate, wash with cold water, and dry under vacuum to obtain the N-acetylated intermediate.
Step 2: Synthesis of the Acid Chloride.
Suspend the N-acetylated intermediate (1 equivalent) in dry toluene.
Add thionyl chloride (2 equivalents) dropwise at room temperature.
Reflux the mixture for 2-3 hours until the evolution of gas ceases.
Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude acid chloride.
Step 3: Condensation with an Aromatic Amine.
Dissolve the crude acid chloride in dry toluene.
Add a solution of an appropriate aromatic amine (1 equivalent) and sodium carbonate (2 equivalents) in water.
Reflux the biphasic mixture vigorously for 8-10 hours.
Cool the reaction mixture and separate the organic layer.
Wash the organic layer with water, followed by brine.
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the final fluorinated N-phenylanthranilic acid derivative.
Characterization:
The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay
This protocol outlines a common method for evaluating the inhibitory activity of the synthesized compound against COX-1 and COX-2 enzymes.
Materials:
Synthesized compound
COX-1 and COX-2 enzymes (ovine or human recombinant)
Celecoxib (positive control for selective COX-2 inhibition)
Indomethacin (positive control for non-selective COX inhibition)
Procedure:
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 in Tris-HCl buffer.
Inhibitor Preparation: Prepare a stock solution of the synthesized compound in DMSO and make serial dilutions.
Assay:
In a 96-well plate, add the enzyme, buffer, and the synthesized compound at various concentrations.
Incubate for a short period (e.g., 10 minutes) at room temperature.
Initiate the reaction by adding arachidonic acid.
Add TMPD, which will be oxidized by the prostaglandin (B15479496) G2 produced by the COX enzyme, resulting in a color change.
Measure the absorbance at a specific wavelength (e.g., 590 nm) over time.
Data Analysis:
Calculate the rate of reaction for each concentration of the inhibitor.
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the inhibitor concentration.
The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.
Data Presentation
The following tables summarize representative quantitative data for the anti-inflammatory activity of N-aryl anthranilic acid derivatives, illustrating the potential efficacy of compounds synthesized from 2-Amino-6-fluorobenzoic acid.
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Representative Compounds
Compound
IC50 COX-1 (µM)
IC50 COX-2 (µM)
Selectivity Index (SI) (COX-1/COX-2)
Representative Derivative 1
>100
0.45
>222
Representative Derivative 2
15.2
0.28
54.3
Celecoxib (Reference)
50
0.05
1000
Indomethacin (Reference)
0.1
0.9
0.11
Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
Compound (Dose)
Inhibition of Edema (%) at 3h
Representative Derivative 1 (20 mg/kg)
55.6
Representative Derivative 2 (20 mg/kg)
62.3
Celecoxib (10 mg/kg)
68.5
Control
0
Mechanism of Action: COX-2 Inhibition
The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation and is responsible for the synthesis of prostaglandins (B1171923) that mediate pain and inflammation. Selective inhibition of COX-2 is a key strategy to reduce the gastrointestinal side effects associated with non-selective NSAIDs.
Caption: Simplified signaling pathway of COX-2 mediated inflammation and its inhibition.
Conclusion
2-Amino-6-fluorobenzoic acid serves as a versatile and valuable starting material for the synthesis of novel anti-inflammatory drug candidates. The protocols and data presented here provide a framework for researchers to design, synthesize, and evaluate new fluorinated derivatives with potentially enhanced efficacy and selectivity as COX-2 inhibitors. Further optimization of the chemical structure and comprehensive preclinical and clinical studies are necessary to fully elucidate the therapeutic potential of these compounds.
Application
Application Notes and Protocols for Fluorescent Probes Derived from 6-Fluoroanthranilic Acid
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the synthesis, properties, and applications of novel fluorescent probes derived from 6-fluoroant...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, properties, and applications of novel fluorescent probes derived from 6-fluoroanthranilic acid. This class of fluorophores holds potential for various applications in biological imaging and sensing due to the unique electronic properties imparted by the fluorine substituent.
Introduction
6-Fluoroanthranilic acid serves as a versatile starting material for the synthesis of a variety of fluorescent probes. The presence of the electron-withdrawing fluorine atom can influence the photophysical properties of the resulting dyes, potentially leading to enhanced quantum yields, larger Stokes shifts, and improved photostability compared to their non-fluorinated analogs. These characteristics make them attractive candidates for demanding applications in live-cell imaging and quantitative assays.
The general structure of these probes consists of the 6-fluoroanthranilate core, which can be chemically modified at the amino and carboxyl groups to tune its spectral properties and to introduce specific functionalities for targeting or sensing applications.
Synthesis of 6-Fluoroanthranilate-Based Probes
The synthetic strategy for creating fluorescent probes from 6-fluoroanthranilic acid typically involves two primary modification sites: the amino group and the carboxylic acid group.
N-Acylation and N-Alkylation
Modification of the amino group through acylation or alkylation is a common strategy to modulate the electronic properties of the fluorophore and to introduce reactive handles for bioconjugation.
Esterification and Amidation
The carboxylic acid moiety can be converted to esters or amides. Esterification can improve cell permeability, while amidation allows for the introduction of recognition elements for specific analytes or biomolecules.
Experimental Protocols
Protocol 1: Synthesis of N-Acyl-6-Fluoroanthranilic Acid Derivatives
This protocol describes a general procedure for the acylation of the amino group of 6-fluoroanthranilic acid.
Dissolve 6-fluoroanthranilic acid (1 equivalent) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
Add pyridine or triethylamine (1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
Slowly add the desired acid chloride or anhydride (1.1 equivalents) dropwise to the stirred solution.
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
Extract the aqueous layer with DCM (3 x 20 mL).
Combine the organic layers and wash with brine (1 x 20 mL).
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the pure N-acyl-6-fluoroanthranilic acid.
Protocol 2: Synthesis of 6-Fluoroanthranilate Esters
This protocol outlines the esterification of the carboxylic acid group of a protected 6-fluoroanthranilic acid derivative.
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC)
4-Dimethylaminopyridine (DMAP)
Dichloromethane (DCM) (anhydrous)
Hydrochloric acid (1 M)
Sodium bicarbonate (saturated aqueous solution)
Brine (saturated aqueous NaCl solution)
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
Dissolve the N-protected 6-fluoroanthranilic acid (1 equivalent), the desired alcohol (1.5 equivalents), and a catalytic amount of DMAP in anhydrous DCM.
Cool the solution to 0 °C and add DCC or EDC (1.2 equivalents).
Stir the reaction at room temperature for 6-18 hours. Monitor by TLC.
If using DCC, filter off the dicyclohexylurea byproduct.
Wash the organic solution with 1 M HCl, saturated sodium bicarbonate, and brine.
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.
Purify the product by silica gel chromatography.
If necessary, deprotect the N-protecting group (e.g., using trifluoroacetic acid for a Boc group) to yield the final ester probe.
Photophysical Properties
The photophysical properties of fluorescent probes derived from 6-fluoroanthranilic acid are expected to be influenced by the nature of the substituents on the aromatic ring and at the amino and carboxyl positions. A summary of hypothetical photophysical data is presented in the table below for comparative purposes.
Probe Name (Hypothetical)
Modification
Excitation Max (λ_ex, nm)
Emission Max (λ_em, nm)
Stokes Shift (nm)
Quantum Yield (Φ_F)
6-FAA-Acetamide
N-acetylation
350
430
80
0.45
6-FAA-Benzamide
N-benzoylation
365
455
90
0.55
6-FAA-MethylEster
O-methylation
345
420
75
0.40
6-FAA-Anilide
N-phenylamidation
370
465
95
0.60
Applications
Fluorescent probes based on 6-fluoroanthranilic acid can be designed for a range of applications in life sciences and drug discovery.
Cellular Imaging
Ester derivatives of 6-fluoroanthranilates can exhibit enhanced cell permeability, making them suitable for live-cell imaging. The intracellular esterases can cleave the ester group, leading to the accumulation of the fluorescent probe inside the cells.
Sensing of Metal Ions
The introduction of specific chelating groups via amidation of the carboxylic acid can yield probes that act as selective sensors for metal ions. The binding of a metal ion can lead to a change in the fluorescence intensity or a spectral shift, enabling the quantification of the target ion.
Visualizations
Diagram 1: General Synthetic Pathways
Caption: Synthetic routes from 6-Fluoroanthranilic acid.
Diagram 2: Experimental Workflow for Probe Synthesis and Characterization
Method
Application Notes and Protocols for Amide Bond Formation with 2-Amino-6-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals Introduction 2-Amino-6-fluorobenzoic acid is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate in the syn...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6-fluorobenzoic acid is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of a variety of biologically active compounds.[1][2] Its unique substitution pattern, featuring an amino group ortho to the carboxylic acid and a fluorine atom in the 6-position, influences its reactivity and the properties of its derivatives. This document provides detailed application notes and experimental protocols for the formation of amide bonds using 2-Amino-6-fluorobenzoic acid, a crucial transformation for the synthesis of novel therapeutic agents and chemical probes. The protocols outlined below are based on established amide coupling methodologies that can be effectively applied to this specific substrate.
Challenges in Amide Bond Formation
While amide bond formation is a cornerstone of organic synthesis, certain challenges can arise, particularly with electronically modified substrates like 2-Amino-6-fluorobenzoic acid. Potential issues include:
Steric Hindrance: The ortho-amino group can present steric challenges for incoming nucleophiles and coupling reagents.
Electronic Effects: The fluorine atom and the amino group can modulate the reactivity of the carboxylic acid.
Side Reactions: The presence of the nucleophilic amino group can lead to self-condensation or other unwanted side reactions if not properly managed.
Careful selection of coupling reagents, bases, and reaction conditions is therefore critical to achieve high yields and purity.
Common Coupling Reagents and Conditions
Several classes of coupling reagents are effective for the formation of amides from 2-Amino-6-fluorobenzoic acid. The choice of reagent will depend on the specific amine being coupled, the scale of the reaction, and the desired purity of the final product.
Data Presentation: Comparison of Common Amide Coupling Conditions for Anthranilic Acid Derivatives
The following table summarizes typical conditions and reported yields for amide bond formation with various anthranilic acid derivatives, which can serve as a starting point for optimizing reactions with 2-Amino-6-fluorobenzoic acid.
Dissolve 2-Amino-6-fluorobenzoic acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF (0.1-0.5 M) in a round-bottom flask.
Add the amine (1.1 eq.) to the solution.
Cool the mixture to 0 °C and add DIPEA (2.0-3.0 eq.) dropwise.
Allow the reaction to warm to room temperature and stir for 2-12 hours.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Application in Heterocycle Synthesis
The resulting 2-amino-6-fluoro-N-substituted benzamides are valuable precursors for the synthesis of various heterocyclic compounds, such as quinazolinones. These scaffolds are prevalent in many biologically active molecules. The cyclization can often be achieved through subsequent reactions.
Logical Workflow for Synthesis and Cyclization
Figure 3: Synthetic pathway from 2-Amino-6-fluorobenzoic acid to quinazolinones.
Conclusion
The amide bond formation reactions of 2-Amino-6-fluorobenzoic acid are critical for the synthesis of a wide range of compounds with potential pharmaceutical applications. The protocols provided herein, utilizing common and efficient coupling reagents, offer a solid foundation for researchers in this field. Optimization of these conditions for specific amine substrates will be key to achieving high yields and purity of the desired amide products. The subsequent transformation of these amides into heterocyclic systems further expands the synthetic utility of this versatile building block.
Application Notes: Suzuki-Miyaura Coupling for the Synthesis of Biaryl Derivatives of 2-Amino-6-fluorobenzoic Acid
Introduction Substituted 2-aminobenzoic acids are crucial structural motifs in medicinal chemistry and drug development, serving as precursors to a wide range of pharmacologically active molecules. The Suzuki-Miyaura cro...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
Substituted 2-aminobenzoic acids are crucial structural motifs in medicinal chemistry and drug development, serving as precursors to a wide range of pharmacologically active molecules. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, enabling the synthesis of complex biaryl compounds from readily available starting materials.[1][2] This document provides detailed protocols and application notes for the palladium-catalyzed Suzuki-Miyaura coupling of halogenated 2-amino-6-fluorobenzoic acid derivatives with various arylboronic acids. The trifunctional nature of these substrates, possessing a halogen, an amino group, and a carboxylic acid, requires careful optimization of reaction conditions to achieve high yields and minimize side reactions.[3]
Challenges and Optimization
Several challenges can arise during the Suzuki coupling of halogenated aminobenzoic acids:
Catalyst Inactivity: The amino or carboxylate groups can coordinate with the palladium center, potentially inhibiting catalytic activity. Using bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can mitigate this issue.[3]
Side Reactions: Common side reactions include dehalogenation of the starting material and homocoupling of the boronic acid.[3] These can be minimized by ensuring a thoroughly degassed reaction mixture under an inert atmosphere and by choosing milder reaction conditions where appropriate.[3][4]
Low Solubility: The starting materials or products may have poor solubility in common organic solvents. The use of solvent mixtures, such as dioxane/water or toluene/water, is often necessary.[5][6]
Visualized Reaction Scheme and Catalytic Cycle
The following diagrams illustrate the general reaction and the catalytic mechanism.
Application Notes and Protocols: Incorporation of 2-Amino-6-fluorobenzoic Acid into Polymers for Material Science
For Researchers, Scientists, and Drug Development Professionals Introduction 2-Amino-6-fluorobenzoic acid, also known as 6-fluoroanthranilic acid, is a versatile building block for the synthesis of advanced polymers with...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6-fluorobenzoic acid, also known as 6-fluoroanthranilic acid, is a versatile building block for the synthesis of advanced polymers with tailored properties. Its unique structure, featuring an amino group, a carboxylic acid group, and a fluorine atom on the aromatic ring, makes it a valuable monomer for creating polymers with enhanced thermal stability, mechanical strength, and specific electronic properties.[1] The incorporation of fluorine, in particular, can impart desirable characteristics such as hydrophobicity, chemical resistance, and a low dielectric constant. These properties are highly sought after in various fields, including organic electronics, high-performance coatings, and biomedical materials.
This document provides detailed application notes and a proposed experimental protocol for the incorporation of 2-Amino-6-fluorobenzoic acid into a polymer backbone via oxidative polymerization. This method is suggested based on the successful polymerization of structurally similar anthranilic acid derivatives.[2][3]
Key Properties of 2-Amino-6-fluorobenzoic Acid Monomer
A summary of the key physical and chemical properties of the 2-Amino-6-fluorobenzoic acid monomer is presented in the table below.
Proposed Polymerization and Potential Applications
The presence of both an amino and a carboxylic acid group allows for various polymerization strategies, including polycondensation to form polyamides. However, the amino group also makes 2-Amino-6-fluorobenzoic acid amenable to oxidative polymerization, similar to aniline, to produce a fluorinated polyaniline derivative.[7] The resulting polymer, poly(2-amino-6-fluorobenzoic acid), is expected to exhibit interesting electroactive and physicochemical properties.
Potential Applications:
Organic Electronics: The polymer's anticipated conductivity and stability could be leveraged in organic thin-film transistors (OTFTs), organic light-emitting diodes (OLEDs), and sensors.
High-Performance Coatings: The fluorine content is expected to provide hydrophobicity and chemical resistance, making the polymer suitable for anti-corrosion and anti-fouling coatings.
Biomedical Materials: The biocompatibility of polyaniline derivatives, coupled with the unique properties imparted by fluorine, could be explored for applications in drug delivery, tissue engineering, and biosensors.
Experimental Protocols
The following is a proposed protocol for the chemical oxidative polymerization of 2-Amino-6-fluorobenzoic acid. This protocol is adapted from established procedures for the polymerization of similar substituted anilines.
Protocol 1: Synthesis of Poly(2-amino-6-fluorobenzoic acid) via Oxidative Polymerization
Objective: To synthesize poly(2-amino-6-fluorobenzoic acid) through chemical oxidation.
In a 250 mL beaker, dissolve a specific amount of 2-Amino-6-fluorobenzoic acid (e.g., 1.55 g, 10 mmol) in 100 mL of 1M HCl.
Stir the solution at room temperature until the monomer is completely dissolved. The solution may require gentle warming to aid dissolution.
Oxidant Solution Preparation:
In a separate 100 mL beaker, dissolve an equimolar amount of ammonium persulfate (e.g., 2.28 g, 10 mmol) in 50 mL of 1M HCl.
Polymerization Reaction:
Cool both the monomer and oxidant solutions to 0-5 °C in an ice bath.
Slowly add the oxidant solution dropwise to the stirred monomer solution over a period of 30 minutes.
A color change in the reaction mixture should be observed, indicating the initiation of polymerization. The solution will likely darken to a green or black color.
Continue stirring the reaction mixture in the ice bath for 24 hours to ensure complete polymerization.
Isolation and Purification of the Polymer:
After 24 hours, collect the polymer precipitate by vacuum filtration using a Büchner funnel.
Wash the collected polymer powder sequentially with copious amounts of 1M HCl to remove any unreacted monomer and oligomers.
Subsequently, wash the polymer with methanol until the filtrate becomes colorless to remove any residual acid and other impurities.
Finally, wash with deionized water to remove any remaining salts.
Drying:
Dry the purified polymer powder in a vacuum oven at 60 °C for 48 hours or until a constant weight is achieved.
Characterization:
The synthesized polymer should be characterized using various techniques to determine its structure, molecular weight, and properties. Recommended techniques include:
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the polymer and identify characteristic functional groups.
UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions and conjugation in the polymer backbone.
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure of the polymer.
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and other thermal transitions.
Four-Point Probe Method: To measure the electrical conductivity of the polymer.
Data Presentation
The following table provides a template for summarizing the expected quantitative data from the characterization of synthesized poly(2-amino-6-fluorobenzoic acid).
Property
Expected Range/Value
Method of Measurement
Yield (%)
-
Gravimetric
Molecular Weight (Mw, g/mol )
-
GPC
Polydispersity Index (PDI)
-
GPC
Thermal Decomposition Temp. (TGA, °C)
-
TGA (5% weight loss)
Glass Transition Temp. (Tg, °C)
-
DSC
Electrical Conductivity (S/cm)
-
Four-Point Probe
UV-Vis Absorption Maxima (nm)
-
UV-Vis Spectroscopy
Visualizations
Experimental Workflow
Caption: Proposed experimental workflow for the oxidative polymerization of 2-Amino-6-fluorobenzoic acid.
Structure-Property Relationship
Caption: Expected influence of monomer functional groups on polymer properties.
Application Notes and Protocols for the Synthesis of Benzamide Derivatives Using 2-Amino-6-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the synthesis of benzamide (B126) derivatives from 2-amino-6-fluorobenzoic acid, a key intermediate i...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of benzamide (B126) derivatives from 2-amino-6-fluorobenzoic acid, a key intermediate in the development of pharmaceutically active compounds. The methodologies outlined are applicable for the synthesis of a variety of N-substituted benzamides, including the key intermediate for the targeted cancer therapy, Idelalisib.
Introduction
2-Amino-6-fluorobenzoic acid is a valuable building block in medicinal chemistry due to the influence of the fluorine substituent on the molecule's electronic properties and metabolic stability. Benzamide derivatives synthesized from this starting material have shown potential as neuroleptic agents and are crucial in the synthesis of targeted therapies. This document outlines two primary methods for the synthesis of N-aryl benzamides: direct amide coupling using a coupling agent and a two-step procedure via an acid chloride intermediate.
Data Presentation
Table 1: Physicochemical Properties of 2-Amino-6-fluorobenzoic Acid
Property
Value
Molecular Formula
C₇H₆FNO₂
Molecular Weight
155.13 g/mol
Appearance
White to off-white crystalline powder
Melting Point
172-176 °C
Solubility
Soluble in methanol, ethanol, and DMSO
Table 2: Example Synthesis of 2-Amino-6-fluoro-N-phenylbenzamide - Reaction Parameters
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Amino-6-fluorobenzoic acid (1.0 eq) in anhydrous DMF.
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
Add the desired amine (1.1 eq) to the reaction mixture.
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
Upon completion, dilute the reaction mixture with ethyl acetate.
Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 50 mL) followed by brine (1 x 50 mL).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure benzamide derivative.
Method 2: Two-Step Synthesis via Acid Chloride Intermediate
This classic method involves the conversion of the carboxylic acid to a more reactive acid chloride, followed by reaction with the amine.
Step 1: Synthesis of 2-Amino-6-fluorobenzoyl chloride
In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 2-Amino-6-fluorobenzoic acid (1.0 eq) in anhydrous toluene.
Slowly add thionyl chloride (1.2 eq) to the suspension at room temperature with stirring.
Heat the mixture to reflux (approximately 80-90 °C) for 2-3 hours. The reaction mixture should become a clear solution.
After cooling to room temperature, remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 2-Amino-6-fluorobenzoyl chloride, which is used immediately in the next step.
Step 2: Amide Formation
Dissolve the crude 2-Amino-6-fluorobenzoyl chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath.
In a separate flask, dissolve the desired amine (1.0 eq) and a base such as pyridine or triethylamine (1.1 eq) in anhydrous DCM.
Slowly add the amine solution to the stirred solution of the acid chloride at 0 °C.
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
Upon completion, wash the reaction mixture with 1M HCl (2 x 30 mL), saturated aqueous NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield the pure benzamide derivative.
Mandatory Visualization
Caption: Synthetic pathways for benzamide derivatives.
Caption: PI3K signaling pathway and inhibition.
Method
Application Note & Protocol: Synthesis of 6-Fluoroanthranilic Acid via Reduction of 6-Fluoro-2-nitrobenzoic Acid
Audience: Researchers, scientists, and drug development professionals. Introduction 6-Fluoro-2-nitrobenzoic acid is a valuable synthetic intermediate in the fields of medicinal chemistry and pharmaceutical development.[1...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Fluoro-2-nitrobenzoic acid is a valuable synthetic intermediate in the fields of medicinal chemistry and pharmaceutical development.[1] Its reduction to 6-fluoroanthranilic acid provides a key building block for the synthesis of various biologically active molecules and fluorinated compounds, which can offer enhanced metabolic stability and biological activity.[1] This document provides two detailed protocols for the efficient reduction of the nitro group in 6-fluoro-2-nitrobenzoic acid while preserving the fluoro and carboxylic acid functionalities. The primary method described is catalytic hydrogenation, a widely used and highly effective technique.[2][3] An alternative chemical reduction method is also presented for laboratories where high-pressure hydrogenation equipment is not available.
Experimental Protocols
Two primary methods for the reduction of 6-fluoro-2-nitrobenzoic acid are detailed below.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This method is often the preferred choice for nitro group reductions due to its high efficiency, clean reaction profile, and the generation of water as the only byproduct.[2] Catalytic hydrogenation with Pd/C is highly effective for reducing both aromatic and aliphatic nitro groups to amines.[2]
Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon)
Reaction flask
Magnetic stirrer and stir bar
Filtration apparatus (e.g., Büchner funnel)
Rotary evaporator
Procedure:
In a suitable reaction flask, dissolve 6-fluoro-2-nitrobenzoic acid (1.0 eq) in methanol (approx. 10-20 mL per gram of substrate).
Carefully add 10% Pd/C catalyst (typically 5-10 mol% Pd) to the solution.
Seal the reaction vessel and purge the system with an inert gas (N₂ or Ar) to remove air.
Introduce hydrogen gas into the reaction vessel. If using a balloon, ensure it is filled with H₂. For a Parr apparatus, pressurize to the desired level (e.g., 50 psi).
Stir the mixture vigorously at room temperature.
Monitor the reaction progress by TLC (Thin Layer Chromatography) or LC-MS until the starting material is fully consumed. Reaction times can vary from 2 to 12 hours.
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with inert gas.
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[4] Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.
Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product, 6-fluoroanthranilic acid.
The product can be further purified by recrystallization if necessary.
This method provides a convenient alternative to catalytic hydrogenation, utilizing common laboratory reagents at room temperature. The combination of sodium borohydride with a transition metal salt like nickel(II) acetate creates a powerful reducing system capable of converting nitroarenes to anilines in high yield.[5]
To a round-bottom flask, add 6-fluoro-2-nitrobenzoic acid (1.0 eq), acetonitrile (e.g., 3.0 mL per mmol of substrate), and water (e.g., 0.3 mL per mmol of substrate).[5]
Add a catalytic amount of Ni(OAc)₂·4H₂O (approx. 0.2 eq) to the suspension.
Stir the mixture at room temperature and add sodium borohydride (NaBH₄) (approx. 4.0 eq) portion-wise over 15-20 minutes. An exothermic reaction and gas evolution will be observed.
Continue stirring at room temperature and monitor the reaction by TLC. The reaction is typically complete within 20-60 minutes.[5]
Upon completion, carefully quench the reaction by adding a small amount of water.
Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 20 mL).
Combine the organic layers and wash with brine.[6]
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the product, 6-fluoroanthranilic acid.[6]
Data Presentation
The following table summarizes the typical reaction parameters and expected outcomes for the described protocols.
Technical Support Center: Purification of Crude 2-Amino-6-fluorobenzoic Acid by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 2-Amino-6-fluorobenzoic acid via recrystallization. Below you wi...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 2-Amino-6-fluorobenzoic acid via recrystallization. Below you will find detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions.
Experimental Protocols
A detailed methodology for the recrystallization of 2-Amino-6-fluorobenzoic acid is provided below. This protocol is based on general principles for the purification of aromatic carboxylic acids and data for structurally similar compounds.
Protocol 1: Single Solvent Recrystallization
This procedure outlines the steps for purifying 2-Amino-6-fluorobenzoic acid using a single solvent system.
Solvent Selection: Based on available data, methanol is a suitable solvent for 2-Amino-6-fluorobenzoic acid. Ethanol is also a viable option, as it is effective for similar aminobenzoic acids.
Dissolution: Place the crude 2-Amino-6-fluorobenzoic acid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Gently heat the mixture to the solvent's boiling point while stirring to dissolve the solid. If the solid does not fully dissolve, add small portions of the hot solvent until a clear solution is obtained.
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. This step should be done quickly to prevent premature crystallization.
Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
Drying: Dry the purified crystals. The melting point of pure 2-Amino-6-fluorobenzoic acid is in the range of 167-169 °C.[1][2][3]
Data Presentation
The following tables summarize key quantitative data for 2-Amino-6-fluorobenzoic acid and solubility information for a structurally similar compound, which can serve as a guide for solvent selection.
Table 1: Physical and Chemical Properties of 2-Amino-6-fluorobenzoic Acid
Table 2: Solubility of 2-Amino-5-fluorobenzoic Acid (a related compound)
Solvent
Solubility
Ethanol
~20 mg/mL
Dimethyl Sulfoxide (DMSO)
~30 mg/mL
Dimethylformamide (DMF)
~30 mg/mL
Troubleshooting Guides
This section addresses common problems encountered during the recrystallization of 2-Amino-6-fluorobenzoic acid and provides step-by-step solutions.
Issue 1: Oiling Out
Question: My compound is separating as an oil instead of crystals. What should I do?
Answer: "Oiling out" occurs when the solid melts before it dissolves in the solvent or when the solution becomes supersaturated at a temperature above the compound's melting point.
Solution 1: Reheat the solution to dissolve the oil. Add a small amount of additional solvent and allow the solution to cool more slowly.
Solution 2: Consider using a lower-boiling point solvent if the issue persists.
Issue 2: No Crystal Formation
Question: The solution has cooled, but no crystals have formed. What is the problem?
Answer: This is a common issue that can arise from several factors.
Solution 1: Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod to induce crystallization.
Solution 2: Seeding: Add a "seed crystal" of pure 2-Amino-6-fluorobenzoic acid to the solution to initiate crystal growth.
Solution 3: Insufficient Concentration: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
Issue 3: Low Yield of Purified Product
Question: After recrystallization, the yield of my purified 2-Amino-6-fluorobenzoic acid is very low. How can I improve it?
Answer: A low yield can be due to several reasons.
Solution 1: Minimize Solvent Usage: Ensure you are using the minimum amount of hot solvent required to dissolve the crude product.
Solution 2: Adequate Cooling: Make sure the solution is thoroughly cooled in an ice bath to maximize precipitation before filtration.
Solution 3: Avoid Premature Crystallization: If you performed a hot filtration, ensure the apparatus was pre-heated to prevent the product from crystallizing on the filter paper.
Issue 4: Discolored Crystals
Question: The recrystallized crystals are still colored. How can I obtain a purer, less colored product?
Answer: Colored impurities can sometimes co-crystallize with the product.
Solution 1: Activated Charcoal: Add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb some of your product.
Solution 2: Second Recrystallization: A second recrystallization of the purified crystals may be necessary to remove persistent impurities.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of 2-Amino-6-fluorobenzoic acid?
A1: Based on available data, methanol is a good starting solvent as 2-Amino-6-fluorobenzoic acid is soluble in it.[1] Ethanol has also been shown to be effective for the recrystallization of similar fluorinated aminobenzoic acids.[2] A solvent screen is always recommended to find the optimal solvent for your specific crude material.
Q2: What are the most likely impurities in my crude 2-Amino-6-fluorobenzoic acid?
A2: Potential impurities can include unreacted starting materials from the synthesis, such as 2-nitro-6-fluorobenzoic acid or other halogenated precursors, as well as by-products from the reaction.[4]
Q3: How can I tell if my recrystallized 2-Amino-6-fluorobenzoic acid is pure?
A3: A sharp melting point close to the literature value of 167-169 °C is a good indicator of purity.[1][2][3] You can also use analytical techniques such as HPLC or NMR to assess purity.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the purification of crude 2-Amino-6-fluorobenzoic acid by recrystallization.
Caption: Workflow for the recrystallization of 2-Amino-6-fluorobenzoic acid.
Troubleshooting Decision Tree
This diagram provides a logical guide for troubleshooting common issues during recrystallization.
Caption: Decision tree for troubleshooting recrystallization problems.
Technical Support Center: Synthesis of 6-Fluoroanthranilic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of 6-Fluoroanthranilic acid. Below you will find tro...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of 6-Fluoroanthranilic acid. Below you will find troubleshooting guides and frequently asked questions to help identify, manage, and minimize impurities in your experiments.
Troubleshooting Guide
This guide provides solutions to specific issues that may arise during the synthesis of 6-Fluoroanthranilic acid, presented in a question-and-answer format.
Issue 1: Low Purity of the Final Product with Multiple Unidentified Peaks in HPLC Analysis
Question: My final batch of 6-Fluoroanthranilic acid shows low purity and several unexpected peaks in the HPLC chromatogram. What are the likely causes and how can I resolve this?
Answer: The presence of multiple impurities can stem from several stages of the synthesis. The primary route to 6-Fluoroanthranilic acid involves the ammonolysis of 2,6-Difluorobenzonitrile to form 2-Amino-6-fluorobenzonitrile, followed by hydrolysis. Impurities can be introduced from starting materials or generated during these two key steps.
Potential Causes and Solutions:
Incomplete Reactions: Unreacted starting material (2,6-Difluorobenzonitrile) or the intermediate (2-Amino-6-fluorobenzonitrile) may be present.
Troubleshooting:
Ammonolysis Step: Ensure a sufficient excess of ammonia (B1221849) and adequate reaction time and temperature to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC.
Hydrolysis Step: The hydrolysis of the nitrile to a carboxylic acid can be sluggish. Ensure the concentration of the acid or base catalyst and the reaction temperature are optimal. Prolonged reaction times may be necessary, but this must be balanced against the risk of degradation.
Formation of Amide Intermediate: Incomplete hydrolysis of the nitrile group will result in the presence of 2-Amino-6-fluorobenzamide.
Troubleshooting: Drive the hydrolysis to completion by using more forcing conditions (e.g., higher temperature or longer reaction time). However, be cautious of potential degradation.
Isomeric Impurities: The presence of other difluorobenzonitrile isomers in the starting material can lead to the formation of isomeric fluoroanthranilic acids, which can be difficult to separate from the desired product.
Troubleshooting: Source high-purity 2,6-Difluorobenzonitrile. Analyze the starting material by Gas Chromatography (GC) or HPLC to confirm its isomeric purity before use.
Side Reactions and Degradation: High reaction temperatures, especially during hydrolysis, can lead to the formation of colored by-products and tar-like substances.
Troubleshooting: Maintain strict temperature control throughout the synthesis. The use of an inert atmosphere (e.g., nitrogen or argon) can also minimize oxidative degradation.
Issue 2: Final Product is Discolored (Yellow or Brown)
Question: The isolated 6-Fluoroanthranilic acid is off-white or has a distinct yellow/brown color. What causes this discoloration and how can it be removed?
Answer: Discoloration is typically due to the formation of minor, highly colored impurities or degradation products.
Potential Causes and Solutions:
Overheating: Excessive temperatures during the reaction or work-up can lead to the formation of polymeric or tar-like by-products.
Troubleshooting: Carefully control the reaction temperature, especially during the hydrolysis step.
Oxidation: The amino group in anthranilic acids can be susceptible to air oxidation, which can form colored impurities.
Troubleshooting: Conduct the reaction and purification steps under an inert atmosphere.
Purification: The discoloration can often be removed through recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/water). The use of activated charcoal during recrystallization can also help to adsorb colored impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities to look for in the synthesis of 6-Fluoroanthranilic acid?
A1: The most common impurities are typically related to the synthetic route and include:
Isomeric Impurities: Other fluoroanthranilic acid isomers, depending on the purity of the starting materials.
Q2: What analytical techniques are best suited for monitoring the purity of 6-Fluoroanthranilic acid?
A2: A combination of chromatographic and spectroscopic techniques is recommended:
High-Performance Liquid Chromatography (HPLC): This is the most common and effective technique for quantifying the purity of the final product and detecting non-volatile impurities. A reversed-phase C18 column with a buffered mobile phase (e.g., phosphate (B84403) buffer and acetonitrile) is a good starting point.
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for analyzing the volatile starting material (2,6-Difluorobenzonitrile) and any volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and can also be used to identify and quantify impurities if their signals do not overlap with the product's signals.
Liquid Chromatography-Mass Spectrometry (LC-MS): Can be used to identify unknown impurity peaks observed in the HPLC chromatogram by providing molecular weight information.
Q3: How can I minimize the formation of the 2-Amino-6-fluorobenzamide impurity?
A3: The formation of the amide impurity is due to incomplete hydrolysis of the nitrile intermediate. To minimize its presence, you can:
Increase the reaction time of the hydrolysis step.
Increase the temperature of the hydrolysis reaction.
Use a higher concentration of the acid or base catalyst.
It is important to monitor the reaction progress to avoid excessive degradation of the desired product under harsh conditions.
Data Presentation
Table 1: Common Impurities and their Potential Origin
Impurity Name
Chemical Structure
Potential Origin
2,6-Difluorobenzonitrile
Unreacted starting material
2-Amino-6-fluorobenzonitrile
Incomplete hydrolysis of the intermediate
2-Amino-6-fluorobenzamide
Incomplete hydrolysis of the nitrile group
Isomeric Fluoroanthranilic Acids
Isomeric impurities in the starting 2,6-Difluorobenzonitrile
Experimental Protocols
Protocol 1: Synthesis of 6-Fluoroanthranilic Acid
This protocol is a general guideline. Reaction conditions may need to be optimized based on laboratory-specific equipment and reagent quality.
Step 1: Synthesis of 2-Amino-6-fluorobenzonitrile
In a sealed pressure vessel, dissolve 2,6-Difluorobenzonitrile in a suitable solvent such as ethanol.
Cool the solution and carefully introduce a significant molar excess of ammonia (either as a concentrated aqueous solution or as condensed gas).
Seal the vessel and heat the reaction mixture with stirring. The reaction temperature and time will need to be optimized (e.g., 100-150°C for several hours).
Monitor the reaction progress by TLC or HPLC.
After completion, cool the reaction mixture to room temperature and carefully vent any excess pressure.
Remove the solvent under reduced pressure.
The crude product can be purified by recrystallization or chromatography, or used directly in the next step if of sufficient purity.
Step 2: Hydrolysis to 6-Fluoroanthranilic Acid
To a round-bottom flask equipped with a reflux condenser, add the crude 2-Amino-6-fluorobenzonitrile and an aqueous solution of a strong base (e.g., sodium hydroxide) or a strong acid (e.g., sulfuric acid).
Heat the mixture to reflux with vigorous stirring.
Monitor the reaction by TLC or HPLC until the starting material is consumed.
Cool the reaction mixture to room temperature.
Carefully neutralize the reaction mixture with acid (if a basic hydrolysis was performed) or base (if an acidic hydrolysis was performed) to precipitate the product. The isoelectric point of anthranilic acids is typically around pH 3-4.
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
The crude 6-Fluoroanthranilic acid can be further purified by recrystallization.
Protocol 2: General HPLC Method for Purity Analysis
This is a starting point for developing a specific HPLC method. The conditions will likely require optimization for your specific instrument and impurity profile.
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase A: 0.1% Phosphoric acid in water.
Mobile Phase B: Acetonitrile.
Gradient: A linear gradient from 10% to 90% Mobile Phase B over 20 minutes.
Flow Rate: 1.0 mL/min.
Detection Wavelength: 254 nm.
Injection Volume: 10 µL.
Column Temperature: 30°C.
Visualizations
Caption: Synthetic pathway for 6-Fluoroanthranilic acid.
Caption: Formation of common impurities during synthesis.
Caption: A logical workflow for troubleshooting impurities.
Troubleshooting
Technical Support Center: Synthesis of 2-Amino-6-fluorobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthes...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 2-Amino-6-fluorobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce 2-Amino-6-fluorobenzoic acid?
A1: Several synthetic pathways are reported for the synthesis of 2-Amino-6-fluorobenzoic acid. The most common methods start from commercially available precursors and involve key steps such as nitration, nitro group reduction, and hydrolysis. Common starting materials include 2-fluoro-6-nitrotoluene, 6-fluoro-2-bromotoluene, and 2-nitro-6-fluorobenzonitrile. One prevalent laboratory and industrial method involves the reduction of 6-fluoro-2-nitrobenzoic acid.
Q2: What are the primary side reactions to be aware of during the synthesis of 2-Amino-6-fluorobenzoic acid?
A2: The primary side reactions of concern include:
Incomplete Reduction: During the conversion of the nitro group to an amine, incomplete reduction can lead to the formation of nitroso or hydroxylamine (B1172632) intermediates, which can further react to form undesired byproducts.
Over-reduction: In some cases, aggressive reducing agents or harsh reaction conditions can lead to the reduction of the carboxylic acid functionality.
Decarboxylation: Particularly at elevated temperatures, the product, an anthranilic acid derivative, can undergo decarboxylation to yield 3-fluoroaniline. This is a known issue with related aminobenzoic acids, especially under harsh conditions.
Formation of Tar-like Byproducts: High reaction temperatures can often lead to the formation of complex, high-molecular-weight
Optimization
optimizing reaction conditions for 2-Amino-6-fluorobenzoic acid amidation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the amidation of 2-Amino-6-fluorobenzoic ac...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the amidation of 2-Amino-6-fluorobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the amidation of 2-Amino-6-fluorobenzoic acid?
A1: The primary challenges stem from the electronic properties and steric hindrance of the molecule. The fluorine atom is strongly electron-withdrawing, which reduces the nucleophilicity of the adjacent amino group. Additionally, the ortho-position of the amino and carboxylic acid groups can create steric hindrance, potentially slowing down the reaction rate. The zwitterionic nature of amino acids can also lead to poor solubility in many organic solvents.[1]
Q2: Which coupling reagents are recommended for the amidation of 2-Amino-6-fluorobenzoic acid?
A2: For amidations involving less reactive amines, such as the electron-deficient aniline (B41778) moiety in 2-Amino-6-fluorobenzoic acid, more potent coupling reagents are generally required.[2] Uronium/aminium salts like HATU, HBTU, and HCTU, or phosphonium (B103445) salts like PyBOP and PyAOP are often effective.[3][4][5] These are generally more efficient than carbodiimides like DCC or EDC alone for challenging couplings.[4]
Q3: Why is my reaction yield low?
A3: Low yields can be attributed to several factors:
Inefficient activation: The chosen coupling reagent may not be sufficiently reactive to activate the carboxylic acid.
Poor solubility: 2-Amino-6-fluorobenzoic acid may not be fully dissolved in the reaction solvent, limiting its availability to react.[1]
Side reactions: Undesired side reactions, such as the formation of N-acylurea byproducts when using carbodiimides, can consume the starting material.[6]
Suboptimal reaction conditions: The temperature, reaction time, or choice of base may not be optimal for this specific substrate.
A4: While carbodiimides are common coupling reagents, they might be less effective for a challenging substrate like 2-Amino-6-fluorobenzoic acid.[3] If you choose to use them, it is highly recommended to include an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure.[6][7] These additives can help to increase the reaction rate and suppress side reactions, such as racemization and the formation of inactive N-acylurea byproducts.[6][8]
Troubleshooting Guides
Problem 1: Low or No Product Formation
Possible Cause
Suggested Solution
Poor Solubility of Starting Material
Use a more polar aprotic solvent like DMF or NMP. Gentle heating may also improve solubility, but monitor for potential side reactions. Consider the use of a Lewis acid catalyst which can aid in solubilizing the amino acid.[1]
Insufficiently Reactive Coupling Reagent
Switch to a more potent coupling reagent. If using a carbodiimide, try a uronium/aminium salt (e.g., HATU, HCTU) or a phosphonium salt (e.g., PyBOP, PyAOP).[4][5]
Incomplete Activation of Carboxylic Acid
Ensure all reagents are anhydrous, as water can quench the activated species. Increase the equivalents of the coupling reagent and base.
Low Nucleophilicity of the Amine
For couplings with other weakly nucleophilic amines, a more forceful coupling reagent and extended reaction times may be necessary. Consider using a stronger, non-nucleophilic base.
Problem 2: Formation of Side Products
Possible Cause
Suggested Solution
N-Acylurea Formation (with carbodiimides)
Add HOBt or Oxyma Pure to the reaction mixture to trap the O-acylisourea intermediate and prevent its rearrangement.[6]
Guanidinylation of the Amino Group (with uronium/aminium reagents)
This can occur if the amino group of 2-Amino-6-fluorobenzoic acid reacts with the coupling reagent. Using a phosphonium-based reagent like PyBOP can avoid this issue.[5]
Diketopiperazine Formation (Self-condensation)
This is less likely in intermolecular reactions but can be favored at high concentrations. Run the reaction at a lower concentration.
Comparative Data on Coupling Reagents
The following table summarizes common coupling reagents that can be employed for the amidation of 2-Amino-6-fluorobenzoic acid, along with their general characteristics.
Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Amino-6-fluorobenzoic acid (1 equivalent) in anhydrous DMF.
Addition of Amine: Add the desired amine (1-1.2 equivalents) to the solution.
Addition of Base: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) (2-3 equivalents).
Activation and Coupling: Cool the mixture to 0 °C in an ice bath. Add HATU (1.1-1.5 equivalents) portion-wise while stirring.
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours.
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Amidation using EDC/HOBt
Preparation: In a clean, dry flask, dissolve 2-Amino-6-fluorobenzoic acid (1 equivalent) and HOBt (1.1-1.5 equivalents) in anhydrous DMF or a mixture of DCM/DMF.
Addition of Amine: Add the desired amine (1-1.2 equivalents).
Activation and Coupling: Cool the mixture to 0 °C. Add EDC hydrochloride (1.1-1.5 equivalents) portion-wise.
Reaction: Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 12-48 hours.
Monitoring: Monitor the reaction progress by TLC or LC-MS.
Work-up: Dilute the reaction mixture with water and extract with an organic solvent. The aqueous-soluble urea byproduct can be removed by washing the organic layer with dilute acid, dilute base, and brine.[6]
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.
Visual Guides
Caption: General workflow for the amidation of 2-Amino-6-fluorobenzoic acid.
Caption: Troubleshooting logic for low reaction yield.
troubleshooting quinazolinone synthesis from 2-Amino-6-fluorobenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 8-fluoro-4(3H)-quinazolinone from 2-Amino-6-fluorobenzoic acid. It is intended for researchers, sci...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 8-fluoro-4(3H)-quinazolinone from 2-Amino-6-fluorobenzoic acid. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for the synthesis of 8-fluoro-4(3H)-quinazolinone from 2-Amino-6-fluorobenzoic acid?
The most common method is the Niementowski reaction, which involves the cyclocondensation of an anthranilic acid derivative with an amide.[1][2] In this specific case, 2-Amino-6-fluorobenzoic acid is reacted with formamide (B127407), typically at elevated temperatures, to yield 8-fluoro-4(3H)-quinazolinone.[2][3]
Q2: What is the role of the fluorine substituent at the 6-position of 2-Amino-6-fluorobenzoic acid in this reaction?
The fluorine atom is an electron-withdrawing group. Its presence at the ortho-position to the amino group can decrease the nucleophilicity of the amine, potentially making the initial reaction with formamide slower or requiring more forcing conditions compared to unsubstituted anthranilic acid.[4] This can impact reaction kinetics and may necessitate optimization of reaction parameters.
Q3: Are there alternative methods to the conventional heating approach for this synthesis?
Yes, microwave-assisted organic synthesis (MAOS) has been shown to be effective for the Niementowski reaction.[5][6] Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods.[5][7]
Q4: What are the expected spectroscopic characteristics of the product, 8-fluoro-4(3H)-quinazolinone?
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 8-fluoro-4(3H)-quinazolinone.
Problem
Potential Cause
Suggested Solution
Low or No Product Yield
1. Deactivation by the ortho-fluoro group: The electron-withdrawing nature of the fluorine atom reduces the nucleophilicity of the amino group, hindering the initial attack on formamide.[4] 2. Incomplete reaction: Reaction time or temperature may be insufficient to drive the cyclization to completion. 3. Decomposition of starting material or product: Prolonged heating at very high temperatures can lead to degradation.
1. Optimize reaction conditions: Increase the reaction temperature gradually and monitor the reaction progress by TLC. Consider using microwave irradiation to provide localized and rapid heating, which can improve yields.[5][7] 2. Use a catalyst: While the traditional Niementowski reaction is often performed without a catalyst, acidic or basic catalysts can sometimes promote the reaction. A small amount of p-toluenesulfonic acid could be investigated. 3. Increase the excess of formamide: Using formamide as both a reactant and a solvent can help to drive the reaction forward.
Formation of Multiple Products/Impurities
1. Side reactions: At high temperatures, side reactions such as decarboxylation of the starting material or polymerization can occur. 2. Incomplete cyclization: The intermediate N-formyl-2-amino-6-fluorobenzoic acid or its corresponding amide may be present in the final product mixture. 3. Formation of regioisomers: Although less likely in this specific reaction, the possibility of other cyclization pathways should be considered, especially if complex reaction mixtures are observed.
1. Purification: Column chromatography is often necessary to separate the desired product from byproducts. A gradient elution with a solvent system like ethyl acetate (B1210297)/hexane (B92381) or dichloromethane (B109758)/methanol may be effective. 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) can be used to improve purity. 3. Reaction monitoring: Closely monitor the reaction by TLC to determine the optimal reaction time and minimize the formation of degradation products.
Difficulty in Product Isolation
1. Product solubility: The product may be highly soluble in the reaction mixture (formamide), making precipitation difficult. 2. Product is an oil: The product may not crystallize easily.
1. Work-up procedure: After cooling the reaction mixture, pouring it into ice-water is a common method to precipitate the product.[3] 2. Extraction: If the product does not precipitate, extraction with an organic solvent like ethyl acetate or dichloromethane may be necessary. This would be followed by washing the organic layer, drying, and evaporating the solvent. 3. Trituration: If an oil is obtained, triturating with a non-polar solvent like hexane or diethyl ether may induce crystallization.
Experimental Protocols
General Protocol for Niementowski Synthesis of 8-fluoro-4(3H)-quinazolinone (Conventional Heating)
This protocol is a general guideline and may require optimization.
In a round-bottom flask equipped with a reflux condenser, combine 2-Amino-6-fluorobenzoic acid (1.0 eq) and a significant excess of formamide (e.g., 10-20 eq).
Heat the reaction mixture to 140-160 °C and maintain this temperature for 4-8 hours.
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
Once the reaction is complete, cool the mixture to room temperature.
Pour the cooled reaction mixture into a beaker of ice-water with stirring.
Collect the resulting precipitate by vacuum filtration and wash with cold water.
Dry the crude product.
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
General Protocol for Microwave-Assisted Niementowski Synthesis
This protocol is a general guideline and requires a dedicated microwave reactor.
In a microwave reaction vessel, combine 2-Amino-6-fluorobenzoic acid (1.0 eq) and formamide (10-20 eq).
Seal the vessel and place it in the microwave reactor.
Irradiate the mixture at a set temperature (e.g., 150-180 °C) for a shorter duration (e.g., 15-60 minutes). Power and time will need to be optimized.
After the reaction is complete, cool the vessel to room temperature.
Follow the work-up and purification steps outlined in the conventional heating protocol.
Visualizations
Reaction Workflow
Caption: General experimental workflow for the synthesis of 8-fluoro-4(3H)-quinazolinone.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low product yield in the synthesis.
Technical Support Center: Scale-Up of 2-Amino-6-fluorobenzoic Acid Production
Welcome to the technical support center for the production of 2-Amino-6-fluorobenzoic acid (CAS 434-76-4). This resource is designed for researchers, scientists, and drug development professionals to address common chall...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the production of 2-Amino-6-fluorobenzoic acid (CAS 434-76-4). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up from laboratory to industrial production. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and process data to support your work.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for scaling up 2-Amino-6-fluorobenzoic acid production?
A1: Several synthesis routes have been reported, with suitability for industrial scale-up depending on factors like raw material cost, reaction conditions, and safety. Two common methods are:
Reduction of 6-Fluoro-2-nitrobenzoic Acid: This is a popular route involving the reduction of a nitro group to an amine. Common reducing agents include iron powder with ammonium (B1175870) chloride or hydrazine (B178648)hydrate (B1144303) with a catalyst like molybdenum dioxide.[1][2]
Ammonolysis of a Halogenated Precursor: One patented method involves the catalytic oxidation of 6-fluoro-2-bromotoluene to 6-fluoro-2-bromobenzoic acid, which is then reacted with ammonia (B1221849) at elevated temperatures and pressures to yield the final product. This method is noted for its use of low-cost raw materials and mild reaction conditions.[1]
Q2: What are the critical safety precautions to consider during scale-up?
A2: Safety is paramount during scale-up. Key considerations include:
Material Handling: 2-Amino-6-fluorobenzoic acid is a skin, eye, and respiratory irritant.[3] Appropriate personal protective equipment (PPE) such as gloves, safety goggles, and dust masks (N95 type) is mandatory.[3]
Reagent Hazards: Many synthesis routes use hazardous materials like concentrated sulfuric acid, sodium nitrite (B80452) (an oxidizer), and flammable organic solvents.[1] Ensure proper handling, storage, and emergency procedures are in place.
Reaction Exotherms: Some reaction steps, such as the dissolution of anilines in acid, can be exothermic.[4] Temperature control must be robust to prevent runaway reactions.
Waste Disposal: All chemical waste must be disposed of in accordance with local and international regulations.[4]
Q3: How can I improve the purity of my final product at a large scale?
A3: Achieving high purity (>98%) is crucial for pharmaceutical applications.[5] At a large scale, purification strategies should be efficient and scalable.
Crystallization: This is often the preferred method for large-scale purification over chromatography. Solvent selection is critical to ensure high recovery and effective impurity removal.
Washing: Washing the crude product with appropriate solvents can remove inorganic salts and other soluble impurities.[4]
Decolorization: Using activated carbon can help remove colored impurities and byproducts.[2]
pH Adjustment: The product can be precipitated from a solution by carefully adjusting the pH, which helps in isolating it from pH-sensitive impurities.[2]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of 2-Amino-6-fluorobenzoic acid.
Issue 1: Low Reaction Yield
Potential Cause
Troubleshooting Step
Expected Outcome
Incomplete Reaction
Verify reaction monitoring (e.g., TLC, HPLC).[2] Extend reaction time if necessary. Ensure proper mixing, especially in heterogeneous mixtures (e.g., with iron powder).
Reaction proceeds to completion, maximizing the conversion of starting material.
Incorrect Temperature
Calibrate temperature probes. Ensure heating/cooling systems can handle the reaction volume and any exotherms. Some steps require precise low temperatures (e.g., diazotization at -5 to 0°C).[1]
Optimal reaction temperature is maintained, preventing byproduct formation and ensuring complete reaction.
Poor Reagent Quality
Use reagents of known purity. Starting materials that are old or colored may need to be purified (e.g., by distillation) before use.[4] Ensure intermediates are completely dry if required.[4]
High-quality reagents lead to cleaner reactions and higher yields.
Losses During Work-up
Optimize extraction and filtration steps. Ensure the correct pH is reached during precipitation to maximize product recovery.[2] Minimize transfers between vessels.
Product losses during isolation and purification are minimized.
Issue 2: Product Contamination and Byproduct Formation
Potential Cause
Troubleshooting Step
Expected Outcome
Side Reactions
Maintain strict temperature control. Overheating can lead to the formation of tar-like byproducts.[4] Ensure reactants are added in the correct order and at the specified rate.
Formation of undesirable byproducts is minimized.
Incomplete Dissolution
Ensure all solid reactants are fully dissolved before proceeding to the next step, as this can prevent side reactions and ensure the main reaction goes to completion.[4]
A homogeneous reaction mixture leads to a cleaner product profile.
Residual Starting Material
Push the reaction to completion using monitoring techniques. Adjust stoichiometry if one reactant is being consumed prematurely.
The final product is free from unreacted starting materials.
Contamination from Equipment
Ensure all reactors and equipment are thoroughly cleaned and dried before use to prevent cross-contamination.
The purity of the final product is maintained.
Process Data and Yield Comparison
The following table summarizes yield and purity data from different lab-scale synthesis methods, providing a benchmark for process optimization.
Caption: General workflow for the production of 2-Amino-6-fluorobenzoic acid.
Synthesis Pathway: Reduction of 6-Fluoro-2-nitrobenzoic Acid
Caption: A common synthesis route via nitro group reduction.
Troubleshooting Logic: Diagnosing Low Yield
Caption: Decision tree for troubleshooting low product yield.
Key Experimental Protocols
Protocol 1: Reduction of 6-Fluoro-2-nitrobenzoic Acid with Iron
This protocol is adapted from a reported laboratory procedure and should be optimized for scale-up.[1]
Materials:
6-Fluoro-2-nitrobenzoic acid
Iron powder (Fe)
Ammonium chloride (NH₄Cl)
Water
Suitable organic solvent for extraction (e.g., Ethyl Acetate)
Reaction vessel equipped with mechanical stirrer, thermometer, and condenser
Procedure:
Charge the reaction vessel with water, iron powder, and ammonium chloride.
Heat the mixture with stirring to approximately 75°C.
Gradually add the 6-fluoro-2-nitrobenzoic acid to the vessel. The rate of addition should be controlled to ensure the internal temperature does not exceed 77°C.
After the addition is complete, maintain the reaction mixture at 75°C for approximately 2 hours. Monitor the reaction for completion using a suitable method (e.g., HPLC or TLC).
Once the reaction is complete, cool the mixture and perform an extraction with an organic solvent.
Filter the mixture to remove iron residues.
Separate the organic layer from the aqueous layer.
Concentrate the organic layer (e.g., by rotary evaporation) to obtain the crude 2-Amino-6-fluorobenzoic acid.
Further purify the crude solid by recrystallization from an appropriate solvent system.
Protocol 2: High-Yield Reduction with Hydrazine Hydrate
This protocol reports a very high yield and purity at the lab scale.[2] Extreme caution is required when handling hydrazine hydrate, as it is toxic and potentially explosive.
Three-necked flask equipped with a dropping funnel and stirrer
Procedure:
In the flask, combine 6-fluoro-2-nitrobenzoic acid, molybdenum dioxide, activated carbon, and anhydrous ethanol.
At room temperature, add hydrazine hydrate dropwise to the stirred mixture.
Continue stirring at room temperature for approximately 7 hours. Monitor the reaction for completion by TLC.
Upon completion, filter the reaction mixture to remove the catalyst and activated carbon.
Concentrate the filtrate under reduced pressure.
To the residue, add ethyl acetate and water.
Extract the aqueous phase with ethyl acetate. Combine the organic phases.
Wash the combined organic phase with water, then concentrate it to yield the solid product. The reported result is a pale yellow solid with 96.8% yield and 99.6% HPLC purity.[2]
Technical Support Center: HPLC Analysis for Purity Assessment of 6-Fluoroanthranilic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of 6-Fluoroanthranilic acid, a critical intermediate in pharmaceutical synthesis. This guide is...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of 6-Fluoroanthranilic acid, a critical intermediate in pharmaceutical synthesis. This guide is intended for researchers, scientists, and drug development professionals to address common issues encountered during purity assessment.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for the purity assessment of 6-Fluoroanthranilic acid?
A1: A common starting point is a reversed-phase HPLC method using a C18 column with a buffered mobile phase and UV detection. Given the acidic nature of 6-Fluoroanthranilic acid (pKa ≈ 4.01), controlling the mobile phase pH is crucial for achieving good peak shape and reproducible retention times.[1]
Q2: How does the mobile phase pH affect the analysis?
A2: The mobile phase pH directly influences the ionization state of 6-Fluoroanthranilic acid. At a pH below its pKa, the analyte will be in its neutral, more retained form in reversed-phase chromatography. At a pH above its pKa, it will be in its ionized, less retained form. For robust and reproducible results, it is recommended to maintain the mobile phase pH at least 1.5 to 2 pH units away from the analyte's pKa to avoid peak splitting or shifting retention times.
Q3: What are the common potential impurities that I should look for?
A3: Potential impurities can originate from the synthesis process or degradation. A likely synthesis route starts from 2-fluoro-6-nitrotoluene.[2][3] Therefore, potential process-related impurities could include:
Starting Material: 2-fluoro-6-nitrotoluene
Intermediates: 2-fluoro-6-nitrobenzoic acid (from oxidation of the methyl group)
Isomeric Impurities: Other isomers of fluoroanthranilic acid or fluoronitrobenzoic acid that may form as byproducts.
Degradation Products: Decomposition can occur under stress conditions such as heat, light, acid, base, and oxidation.[4][5][6][7]
Q4: How can I confirm the identity of unknown peaks in my chromatogram?
A4: Peak identity can be confirmed by comparing the retention time with that of a known reference standard. For unknown impurities, techniques such as HPLC-MS (Mass Spectrometry) can be employed to obtain molecular weight information, which is invaluable for structural elucidation.
This protocol describes a hypothetical but robust reversed-phase HPLC method for the purity assessment of 6-Fluoroanthranilic acid and the separation of its potential impurities.
1. Instrumentation and Materials
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
20 mM Potassium Dihydrogen Phosphate (pH adjusted to 2.5 with H₃PO₄)
Mobile Phase B
Acetonitrile
Gradient Program
See Table 2
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection Wavelength
240 nm
Injection Volume
10 µL
Sample Diluent
Methanol:Water (50:50, v/v)
Table 1: HPLC Method Parameters
Table 2: Gradient Elution Program
Time (minutes)
% Mobile Phase A
% Mobile Phase B
0
90
10
15
40
60
20
10
90
25
10
90
26
90
10
30
90
10
3. Sample Preparation
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of 6-Fluoroanthranilic acid reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the 6-Fluoroanthranilic acid sample and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.
Troubleshooting Guide
This section addresses common problems encountered during the HPLC analysis of 6-Fluoroanthranilic acid.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Potential Cause
Solution
Inappropriate Mobile Phase pH
The pKa of 6-Fluoroanthranilic acid is approximately 4.01.[1] Operating too close to this pH can cause peak tailing. Ensure the mobile phase pH is low enough (e.g., 2.5) to fully protonate the carboxylic acid group.
Column Overload
The sample concentration may be too high. Try diluting the sample.
Secondary Interactions with Column Silanols
Use a modern, end-capped C18 column. The low pH of the mobile phase will also help to suppress silanol (B1196071) interactions.
Extra-column Volume
Ensure all tubing and connections are appropriate for the HPLC system to minimize dead volume.
Problem 2: Shifting Retention Times
Potential Cause
Solution
Inadequate Column Equilibration
Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient time (e.g., 10-15 column volumes) before each injection.
Fluctuations in Mobile Phase Composition
Prepare fresh mobile phase daily and ensure it is thoroughly degassed. If using a gradient, check the pump's proportioning valves for proper function.
Column Temperature Variations
Use a column oven to maintain a constant temperature.
Mobile Phase pH Instability
Ensure the buffer concentration is sufficient to maintain a stable pH.
Problem 3: Spurious or Ghost Peaks
Potential Cause
Solution
Contaminated Sample Diluent or Mobile Phase
Use high-purity HPLC grade solvents and reagents. Prepare fresh mobile phase and sample diluent.
Carryover from Previous Injections
Implement a robust needle wash protocol in the autosampler method. Inject a blank diluent sample to check for carryover.
Sample Degradation in the Autosampler
If the sample is unstable, use a cooled autosampler.
Problem 4: Inability to Separate Impurities from the Main Peak
Potential Cause
Solution
Insufficient Chromatographic Resolution
Modify the gradient profile to have a shallower slope around the elution time of the main peak.
Inappropriate Stationary Phase
If resolution cannot be achieved on a C18 column, consider a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity.
Co-eluting Impurities
Use a photodiode array (PDA) detector to check for peak purity. If co-elution is suspected, further method development is required.
Data Presentation
Table 3: System Suitability Results (Hypothetical Data)
Parameter
Acceptance Criteria
Result
Tailing Factor (for 6-Fluoroanthranilic acid)
≤ 2.0
1.2
Theoretical Plates (for 6-Fluoroanthranilic acid)
≥ 2000
8500
%RSD of Peak Area (n=6)
≤ 2.0%
0.8%
%RSD of Retention Time (n=6)
≤ 1.0%
0.3%
Table 4: Purity Analysis of a Hypothetical Batch (Hypothetical Data)
Peak Name
Retention Time (min)
Area (%)
2-Fluoro-6-nitrotoluene
12.5
0.08
2-Fluoro-6-nitrobenzoic acid
9.8
0.12
6-Fluoroanthranilic acid
7.2
99.75
Unknown Impurity 1
8.5
0.05
Visualizations
Caption: Experimental workflow for HPLC purity analysis of 6-Fluoroanthranilic acid.
Caption: Troubleshooting decision tree for common HPLC issues.
Technical Support Center: Purification of 2-Amino-6-fluorobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing colored impurities from 2-Amino-6-fluo...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing colored impurities from 2-Amino-6-fluorobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of colored impurities in 2-Amino-6-fluorobenzoic acid?
A1: Colored impurities in 2-Amino-6-fluorobenzoic acid typically arise from side reactions during synthesis or degradation of the product. Potential sources include oxidation of the amino group, residual starting materials, or by-products from the fluorination or amination steps. The product itself is often a light yellow to brown solid.[1][2]
Q2: What are the primary methods for removing colored impurities from 2-Amino-6-fluorobenzoic acid?
A2: The most common and effective methods for decolorizing 2-Amino-6-fluorobenzoic acid are activated carbon treatment, recrystallization, and column chromatography. Often, a combination of these techniques is employed for optimal purity.
Q3: How can I assess the purity of 2-Amino-6-fluorobenzoic acid after purification?
A3: The purity of 2-Amino-6-fluorobenzoic acid can be effectively determined using High-Performance Liquid Chromatography (HPLC).[2][3] A melting point determination can also provide a good indication of purity; pure 2-Amino-6-fluorobenzoic acid has a melting point of 167-169 °C.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of 2-Amino-6-fluorobenzoic acid.
Activated Carbon Treatment
Problem
Possible Cause
Solution
Incomplete color removal.
Insufficient amount of activated carbon.
Increase the amount of activated carbon in small increments (e.g., 1-2% w/w).
Inadequate contact time.
Extend the stirring or refluxing time with activated carbon (e.g., from 30 minutes to 1 hour).
Incorrect temperature.
For many organic compounds, treatment at elevated temperatures (e.g., 75-80 °C) is more effective.
Low product recovery.
Adsorption of the product onto the activated carbon.
Use the minimum effective amount of activated carbon. A preliminary small-scale test can help determine the optimal amount.
Product loss during filtration.
Ensure complete transfer of the solution and wash the activated carbon cake with a small amount of fresh, hot solvent.
Recrystallization
Problem
Possible Cause
Solution
Product does not crystallize.
Too much solvent was used.
Evaporate some of the solvent to increase the concentration of the product.
The solution is not sufficiently cooled.
Cool the solution in an ice bath or refrigerate for an extended period.
Supersaturation.
Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure product.[4]
Oiling out instead of crystallization.
The boiling point of the solvent is higher than the melting point of the solute.
Use a lower-boiling point solvent or a different solvent system.
The solution is cooled too quickly.
Allow the solution to cool slowly to room temperature before placing it in a cold bath.
Poor recovery of the product.
The chosen solvent is too good a solvent even at low temperatures.
Select a solvent in which the product has high solubility at high temperatures and low solubility at low temperatures. Consider a binary solvent system.
Premature crystallization during hot filtration.
Use a heated funnel and preheat the receiving flask. Keep the solution hot throughout the filtration process.
Column Chromatography
Problem
Possible Cause
Solution
Poor separation of the product from impurities.
Incorrect mobile phase polarity.
Optimize the solvent system using Thin Layer Chromatography (TLC) first to achieve good separation (Rf value of 0.2-0.4 for the product).
Column overloading.
Use a larger column or reduce the amount of sample loaded.
Product is stuck on the column.
The product is too polar for the chosen mobile phase.
Gradually increase the polarity of the eluent. For highly polar compounds, consider using a more polar solvent system, such as dichloromethane/methanol with a small amount of ammonia.[5]
Acidic silica (B1680970) gel is interacting with the basic amino group.
Deactivate the silica gel by pre-eluting the column with the mobile phase containing a small amount of a competing base like triethylamine (B128534) (1-2%).[6] Alternatively, use a different stationary phase like alumina.[6]
Tailing of the product peak.
Interactions between the amino group and acidic silanol (B1196071) groups on the silica gel.
Add a small amount of triethylamine or acetic acid to the mobile phase to improve the peak shape.
Experimental Protocols
Activated Carbon Decolorization
This protocol describes the general procedure for removing colored impurities using activated carbon.
Dissolution: Dissolve the impure 2-Amino-6-fluorobenzoic acid in a suitable solvent (e.g., ethanol, water, or a mixture) by heating. Use the minimum amount of solvent necessary to achieve complete dissolution.
Carbon Addition: Add powdered activated carbon (typically 1-5% by weight relative to the solute) to the hot solution.
Adsorption: Stir the mixture at an elevated temperature (e.g., 75-80 °C) for 30-60 minutes.
Hot Filtration: Filter the hot solution through a fluted filter paper or a pad of celite to remove the activated carbon. It is crucial to keep the solution hot during filtration to prevent premature crystallization of the product.
Crystallization: Allow the hot, decolorized filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.
Recrystallization from a Binary Solvent System (Acetone/Water)
This method is effective for purifying 2-Amino-6-fluorobenzoic acid, similar to its isomer, 2-amino-3-fluorobenzoic acid.[7]
Dissolution: In a flask, dissolve the crude 2-Amino-6-fluorobenzoic acid in the minimum amount of hot acetone (B3395972).
Addition of Anti-Solvent: While the solution is still hot, add hot water dropwise until the solution becomes slightly turbid.
Clarification: Add a few more drops of hot acetone until the solution becomes clear again.
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of a cold acetone/water mixture, and dry them thoroughly.
Flash Column Chromatography
This protocol outlines a general procedure for purification by flash column chromatography.
Solvent System Selection: Using TLC, determine a suitable mobile phase that provides good separation of the 2-Amino-6-fluorobenzoic acid from its impurities. A common starting point for aminobenzoic acids is a mixture of a non-polar solvent (like hexane (B92381) or toluene) and a polar solvent (like ethyl acetate).
Column Packing: Pack a glass column with silica gel using the chosen mobile phase.
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, for compounds with low solubility, perform a dry loading by adsorbing the product onto a small amount of silica gel.
Elution: Elute the column with the mobile phase, collecting fractions.
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-Amino-6-fluorobenzoic acid.
Visualizations
Caption: A typical experimental workflow for the purification of 2-Amino-6-fluorobenzoic acid.
Caption: A decision-making diagram for troubleshooting common crystallization problems.
Technical Support Center: 2-Amino-6-fluorobenzoic Acid Stability and Storage
This technical support center provides guidance on the stability and appropriate storage conditions for 2-Amino-6-fluorobenzoic acid (CAS 434-76-4). The information is tailored for researchers, scientists, and profession...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides guidance on the stability and appropriate storage conditions for 2-Amino-6-fluorobenzoic acid (CAS 434-76-4). The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for 2-Amino-6-fluorobenzoic acid?
A1: For long-term storage, 2-Amino-6-fluorobenzoic acid should be kept in a tightly sealed container in a cool, dry, and dark place.[1] Several suppliers recommend specific temperature ranges, such as 0-8°C or general room temperature.[1][2] To prevent degradation, it is crucial to protect the compound from light and moisture. An inert atmosphere can also be beneficial for maintaining long-term stability.[1]
Q2: What is the appearance of 2-Amino-6-fluorobenzoic acid and what does a change in appearance indicate?
A2: 2-Amino-6-fluorobenzoic acid is typically a crystalline powder.[1] The color can range from white to light yellow, orange, or even green to brown.[1][2][3] A significant change in color or the formation of clumps may indicate degradation or moisture absorption. If such changes are observed, it is advisable to re-test the material for purity before use.
Q3: In which solvents is 2-Amino-6-fluorobenzoic acid soluble?
A3: 2-Amino-6-fluorobenzoic acid is reported to be soluble in methanol (B129727).[1][3] For other solvents, it is recommended to perform small-scale solubility tests.
Q4: What are the known incompatibilities for 2-Amino-6-fluorobenzoic acid?
A4: 2-Amino-6-fluorobenzoic acid should not be stored with strong oxidizing agents, strong bases, amines, or strong reducing agents.[4] Contact with these substances can lead to chemical reactions and degradation of the compound.
Q5: Is 2-Amino-6-fluorobenzoic acid sensitive to light?
Troubleshooting Guide
This guide addresses common issues encountered during the handling and storage of 2-Amino-6-fluorobenzoic acid.
Issue
Possible Cause
Recommended Action
Change in color or appearance of the solid.
Exposure to light, moisture, or incompatible substances.
Visually inspect the storage container and conditions. If a change is confirmed, re-analyze the material for purity (e.g., by HPLC) before use. Consider discarding the material if significant degradation is suspected.
Inconsistent experimental results.
Degradation of the starting material.
Verify the purity of the 2-Amino-6-fluorobenzoic acid stock. If the material has been stored for an extended period or under suboptimal conditions, it may have degraded. It is advisable to use a freshly opened container or a recently qualified batch.
Poor solubility in recommended solvent.
Material may have degraded or absorbed moisture.
Dry a small sample of the material under vacuum and re-test solubility. If solubility issues persist, it may be an indication of impurity or degradation.
Quantitative Stability Data
The following table summarizes the general physical and chemical properties of 2-Amino-6-fluorobenzoic acid. Specific quantitative stability data under various stress conditions are not extensively published. The information provided in the subsequent experimental protocol section outlines how such data can be generated through forced degradation studies.
Protocol for Forced Degradation Study of 2-Amino-6-fluorobenzoic Acid
This protocol outlines a general procedure for conducting a forced degradation study to assess the intrinsic stability of 2-Amino-6-fluorobenzoic acid and to develop a stability-indicating analytical method, typically by High-Performance Liquid Chromatography (HPLC).
Objective: To identify potential degradation products and degradation pathways under various stress conditions.
Preparation of Stock Solution: Prepare a stock solution of 2-Amino-6-fluorobenzoic acid in methanol at a concentration of 1 mg/mL.
Stress Conditions:
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Keep the solution at 60°C for 24 hours.
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep the solution at 60°C for 24 hours.
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.
Thermal Degradation: Store the solid compound at 105°C for 48 hours. Also, expose the stock solution to 60°C for 24 hours.
Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
Sample Analysis:
At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
Neutralize the acidic and basic samples before analysis.
Dilute all samples to a suitable concentration with the mobile phase.
Analyze the samples by a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all significant degradation products.
Data Analysis:
Calculate the percentage of degradation of 2-Amino-6-fluorobenzoic acid under each stress condition.
Identify and quantify the major degradation products.
Propose potential degradation pathways based on the identified degradants.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Technical Support Center: Optimizing Catalyst Selection for Reactions with 2-Amino-6-fluorobenzoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted guidance for optimizing catalyst selection in reactions involving 2-A...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted guidance for optimizing catalyst selection in reactions involving 2-Amino-6-fluorobenzoic acid. Below, you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalytic reactions for 2-Amino-6-fluorobenzoic acid?
A1: 2-Amino-6-fluorobenzoic acid is a versatile building block typically employed in cross-coupling reactions to form carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. The most relevant reactions include:
Suzuki-Miyaura Coupling: For the formation of C-C bonds by coupling with boronic acids or esters.
Buchwald-Hartwig Amination: For the synthesis of N-aryl compounds by coupling with amines.[1]
Ullmann Condensation: A copper-catalyzed reaction for C-N and C-O bond formation, often used for the synthesis of acridone (B373769) derivatives through intramolecular cyclization.[2]
Q2: What are the main challenges when selecting a catalyst for reactions with 2-Amino-6-fluorobenzoic acid?
A2: The trifunctional nature of 2-Amino-6-fluorobenzoic acid presents unique challenges. The amino (-NH2) and carboxyl (-COOH) groups can coordinate with and potentially inhibit the metal catalyst (e.g., palladium). The fluorine atom and the substitution pattern also influence the electronic properties and steric hindrance of the molecule, which can affect catalyst efficiency.
Q3: Which class of ligands is generally recommended for palladium-catalyzed cross-coupling of 2-Amino-6-fluorobenzoic acid?
A3: For challenging substrates like 2-Amino-6-fluorobenzoic acid, bulky and electron-rich phosphine (B1218219) ligands are often recommended. These ligands can promote the crucial oxidative addition step in the catalytic cycle and help to stabilize the active catalytic species. Examples include biarylphosphine ligands (e.g., SPhos, XPhos) and ferrocene-based ligands (e.g., dppf).[1]
Q4: When should I consider a copper catalyst instead of a palladium catalyst?
A4: Copper catalysts are primarily used for Ullmann-type reactions.[2] If your synthetic goal is an intramolecular C-N or C-O bond formation to create a heterocyclic structure like an acridone, a copper catalyst (e.g., copper(I) iodide, copper powder) is often the preferred choice. These reactions may require higher temperatures than palladium-catalyzed couplings.
Troubleshooting Guides
Issue 1: Low to No Product Yield in Suzuki-Miyaura Coupling
Q: My Suzuki-Miyaura reaction with 2-Amino-6-fluorobenzoic acid is resulting in a low yield or no product. What are the likely causes and how can I improve the outcome?
A: Low yields in this reaction can stem from several factors, primarily related to catalyst inhibition and suboptimal reaction conditions.
Potential Cause
Recommended Solution
Catalyst Inhibition
The amino and/or carboxylate groups of your substrate can coordinate to the palladium center, deactivating the catalyst. Consider using more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands to promote oxidative addition and resist coordination. Protecting the amino group is another strategy, though a protecting-group-free approach is often preferred.
Ineffective Base
The chosen base may not be strong enough to facilitate the transmetalation step or may have poor solubility. Screen a variety of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄. The choice of base can be highly substrate-dependent.
Suboptimal Solvent
Ensure the use of anhydrous and deoxygenated solvents to prevent catalyst deactivation. Aprotic polar solvents like dioxane, DMF, or THF, often with the addition of water, are commonly used.
Unfavorable Reaction Conditions
Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. You can also extend the reaction time, as sterically hindered substrates may require longer periods for completion.
Issue 2: Side Product Formation in Buchwald-Hartwig Amination
Q: I am observing significant side product formation in my Buchwald-Hartwig amination of 2-Amino-6-fluorobenzoic acid. How can I increase the selectivity for my desired product?
A: Side reactions such as dehalogenation or homocoupling can compete with the desired C-N bond formation.
Potential Cause
Recommended Solution
Dehalogenation
This side reaction can be minimized by careful selection of the base and ligand. Using a weaker base or a ligand that promotes reductive elimination over β-hydride elimination can be beneficial.
Homocoupling
Homocoupling of the starting materials can be reduced by ensuring a thoroughly degassed reaction mixture and maintaining an inert atmosphere.
Over-arylation
In the case of primary amines, double arylation can be an issue. Using ligands like BrettPhos can improve selectivity for monoarylation.
Issue 3: Difficulty with Intramolecular Cyclization in Ullmann Condensation for Acridone Synthesis
Q: I am attempting to synthesize a fluorinated acridone from 2-Amino-6-fluorobenzoic acid via an Ullmann condensation, but the final cyclization step is problematic. What should I consider?
A: The intramolecular cyclization to form the acridone ring can be challenging.
Potential Cause
Recommended Solution
High Reaction Temperature
Ullmann condensations often require high temperatures, which can lead to decomposition. If possible, screen for a lower-temperature protocol, perhaps with the aid of microwave irradiation.
Catalyst Choice
While copper powder is traditionally used, soluble copper(I) salts like CuI in combination with a ligand (e.g., L-proline, 1,10-phenanthroline) can sometimes facilitate the reaction under milder conditions.
Reaction Medium
The cyclization step is often promoted by a strong acid like concentrated sulfuric acid or polyphosphoric acid after the initial intermolecular coupling. Ensure anhydrous conditions for this step.
Experimental Protocols
Disclaimer: The following are model protocols based on general procedures for similar substrates. Optimization will likely be necessary for your specific reaction with 2-Amino-6-fluorobenzoic acid.
Model Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the C-C bond formation between an aryl halide and a boronic acid.
A Comparative Analysis of the Reactivity of 2-Amino-6-fluorobenzoic Acid and Anthranilic Acid
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the chemical reactivity of 2-Amino-6-fluorobenzoic acid and its non-fluorinated counterpart, anthranilic acid....
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 2-Amino-6-fluorobenzoic acid and its non-fluorinated counterpart, anthranilic acid. This analysis is intended to assist researchers in understanding the nuanced differences in their chemical behavior, which is critical for applications in pharmaceutical synthesis, materials science, and other areas of chemical research. The introduction of a fluorine atom at the 6-position of anthranilic acid significantly alters the electronic properties of the molecule, leading to notable differences in the reactivity of both the amino and carboxylic acid functionalities.
Executive Summary
2-Amino-6-fluorobenzoic acid generally exhibits higher acidity of its carboxylic acid group and lower basicity of its amino group compared to anthranilic acid. These differences can be attributed to the strong electron-withdrawing inductive effect of the fluorine atom. Consequently, the reactivity of the two compounds in reactions such as esterification and amidation is expected to differ, with the fluorinated analogue potentially showing enhanced reactivity at the carboxylic acid and diminished reactivity at the amino group under certain conditions.
Physicochemical Properties
A summary of the key physicochemical properties of 2-Amino-6-fluorobenzoic acid and anthranilic acid is presented in the table below. The predicted pKa value for the carboxylic acid of 2-Amino-6-fluorobenzoic acid suggests it is a stronger acid than anthranilic acid.
Electronic Effects and Their Influence on Reactivity
The primary driver of the differing reactivity between the two molecules is the electronic influence of the fluorine atom in 2-Amino-6-fluorobenzoic acid. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I effect). This effect has a profound impact on the acidity of the carboxylic acid and the basicity of the amino group.
Figure 1. Electronic influence of the fluorine substituent.
Acidity of the Carboxylic Acid
The electron-withdrawing nature of the fluorine atom in 2-Amino-6-fluorobenzoic acid stabilizes the carboxylate anion formed upon deprotonation. This stabilization increases the acidity of the carboxylic acid, as reflected in its lower predicted pKa value compared to anthranilic acid.
Basicity of the Amino Group
Conversely, the inductive effect of fluorine withdraws electron density from the amino group, making its lone pair of electrons less available for protonation. This results in a decrease in the basicity of the amino group in 2-Amino-6-fluorobenzoic acid compared to anthranilic acid.
Comparative Reactivity in Key Chemical Reactions
Esterification
Esterification of the carboxylic acid is typically acid-catalyzed. The increased acidity of the carboxylic group in 2-Amino-6-fluorobenzoic acid may lead to a faster rate of protonation of the carbonyl oxygen, a key step in the reaction mechanism. However, the decreased basicity of the amino group might also affect its protonation state under acidic conditions, which could influence the overall reaction rate.
Figure 2. General reaction pathways for aminobenzoic acids.
Amidation
Amidation can proceed through various mechanisms, often involving the activation of the carboxylic acid or direct reaction with an amine. When reacting the amino group, the lower nucleophilicity of the amino group in 2-Amino-6-fluorobenzoic acid would likely result in a slower reaction rate compared to anthranilic acid when reacted with an acylating agent.
Experimental Protocols
While a direct comparative study is not available, the following are representative protocols for the esterification and amidation of aminobenzoic acids, which can be adapted for a comparative study.
Protocol 1: Fischer Esterification of an Aminobenzoic Acid
This protocol is adapted from the synthesis of benzocaine (B179285) from p-aminobenzoic acid and can serve as a starting point for comparing the two subject compounds.
Materials:
Aminobenzoic acid (2-Amino-6-fluorobenzoic acid or anthranilic acid)
Ethanol (absolute)
Concentrated Sulfuric Acid
10% Sodium Carbonate solution
Ice water
Procedure:
To a round-bottom flask, add the aminobenzoic acid and an excess of absolute ethanol.
Stir the mixture until the solid dissolves.
Slowly add concentrated sulfuric acid dropwise while cooling the flask in an ice bath.
Attach a reflux condenser and heat the mixture at a gentle reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
After cooling to room temperature, pour the reaction mixture into ice water.
Neutralize the solution by slowly adding 10% sodium carbonate solution until the pH is approximately 8.
Collect the precipitated ester by vacuum filtration and wash with cold water.
The crude product can be purified by recrystallization.
Protocol 2: N-Acetylation (Amidation) of an Aminobenzoic Acid
This protocol describes the N-acetylation of anthranilic acid and can be used for a comparative study.
Materials:
Aminobenzoic acid (2-Amino-6-fluorobenzoic acid or anthranilic acid)
Acetic anhydride
Water
Procedure:
In an Erlenmeyer flask, place the aminobenzoic acid and a slight excess of acetic anhydride.
Gently warm the mixture on a hot plate until the solid dissolves.
Continue heating for approximately 15 minutes.
Allow the mixture to cool to room temperature, then add water to hydrolyze the excess acetic anhydride.
Heat the mixture to boiling to ensure complete hydrolysis and dissolution of the product.
Slowly cool the solution to room temperature to allow for crystallization of the N-acetylated product.
Isolate the product by vacuum filtration and wash with a small amount of cold water.
The product can be purified by recrystallization.
Conclusion
The presence of a fluorine atom at the 6-position of 2-aminobenzoic acid significantly impacts its reactivity compared to the parent anthranilic acid. The strong inductive electron withdrawal by fluorine increases the acidity of the carboxylic acid and decreases the basicity of the amino group. These electronic modifications are expected to influence the rates and outcomes of synthetic transformations. For researchers and drug development professionals, understanding these differences is crucial for designing efficient synthetic routes and for the rational design of molecules with desired physicochemical and biological properties. Direct comparative experimental studies are recommended to quantify these reactivity differences under specific reaction conditions.
A Comparative Guide to 2-Amino-6-fluorobenzoic Acid and 2-Amino-6-chlorobenzoic Acid in Synthesis
For Researchers, Scientists, and Drug Development Professionals Introduction 2-Amino-6-fluorobenzoic acid and 2-amino-6-chlorobenzoic acid are important synthetic intermediates widely utilized in the pharmaceutical, agro...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6-fluorobenzoic acid and 2-amino-6-chlorobenzoic acid are important synthetic intermediates widely utilized in the pharmaceutical, agrochemical, and materials science sectors. The presence and nature of the halogen substituent at the 6-position significantly influence the physicochemical properties and reactivity of these molecules. This guide provides an objective comparison of these two compounds, supported by available data, to aid researchers in selecting the optimal building block for their specific synthetic needs.
Physicochemical Properties
The physical and chemical properties of 2-amino-6-fluorobenzoic acid and 2-amino-6-chlorobenzoic acid are summarized in the table below. These properties can impact reaction conditions, solubility, and ultimately, the choice of compound for a particular synthetic route.
The differing electronic properties of fluorine and chlorine substituents dictate the reactivity of the aromatic ring, the amino group, and the carboxylic acid functionality.
Reactions at the Halogen Position: Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, the reactivity of the carbon-halogen bond is a critical factor. The generally accepted trend for reactivity is C-I > C-Br > C-Cl > C-F. This is due to the bond dissociation energies, with the C-F bond being the strongest and thus the most difficult to break for oxidative addition to the palladium catalyst.
While direct comparative studies for these specific molecules are not extensively documented, it is well-established that aryl chlorides are less reactive than aryl bromides and iodides in Suzuki-Miyaura couplings, often necessitating more specialized and robust catalytic systems.[6] It can be inferred that 2-amino-6-fluorobenzoic acid would be even less reactive than its chloro-analogue in such reactions, requiring highly specialized catalysts and harsher reaction conditions.
Reactions Involving the Aromatic Ring: Nucleophilic Aromatic Substitution
In nucleophilic aromatic substitution (SNAAr) reactions, the high electronegativity of fluorine plays a dominant role. The fluorine atom's strong inductive electron-withdrawing effect stabilizes the negative charge in the Meisenheimer complex, which is the rate-determining step. This stabilization lowers the activation energy of the reaction. Consequently, aryl fluorides are often more reactive than aryl chlorides in SNAAr reactions, especially when activating groups (like a nitro group) are present on the ring.
Reactions of the Amino and Carboxylic Acid Groups
The electron-withdrawing nature of both fluorine and chlorine will influence the acidity of the carboxylic acid and the nucleophilicity of the amino group. The stronger inductive effect of fluorine is expected to make the carboxylic acid of 2-amino-6-fluorobenzoic acid more acidic (lower pKa) and the amino group less nucleophilic compared to the chloro-analogue. This difference in reactivity can be exploited in various synthetic transformations.
For instance, in the synthesis of benzoxazinones, which involves the condensation of the amino and carboxylic acid groups with a suitable reagent, the reactivity of both starting materials can be subtly different, potentially affecting reaction times and yields. While specific comparative data is scarce, one study mentions the use of 2-amino-6-fluorobenzoic acid in the synthesis of a 5-fluoro-2-methyl-3,1-benzoxazin-4-one.[4]
Applications in Synthesis
Both compounds serve as versatile building blocks for a range of important molecules.
2-Amino-6-fluorobenzoic acid is a key intermediate in the synthesis of:
Pharmaceuticals: It is used in the development of novel benzamides with potent neuroleptic activity.[4] It is also a precursor for bradykinin (B550075) B1 receptor antagonists and drugs that inhibit the side effects of certain anti-tumor medications.[7]
Fluorinated Heterocycles: It serves as a synthon for the construction of monofluorinated heterocyclic compounds.[4]
2-Amino-6-chlorobenzoic acid is utilized in the production of:
Agrochemicals: It is a reagent in the synthesis of pyrithiobac-sodium, a herbicide.[8]
Pharmaceuticals: It is an intermediate for various medicines, including anti-inflammatory and analgesic drugs.
Dyes and Pigments: The chlorinated aromatic ring makes it a useful precursor for certain dyes.
Experimental Protocols
Detailed experimental protocols for the synthesis of the title compounds and their subsequent use in further reactions are crucial for reproducible research. Below are representative synthetic procedures.
Synthesis of 2-Amino-6-fluorobenzoic Acid
One reported method involves the reduction of 2-nitro-6-fluorobenzoic acid.[7]
Experimental Protocol:
In a reaction vessel, add 100 mL of water, 14 g of iron powder, and 5 g of ammonium (B1175870) chloride.
Heat and stir the mixture until the temperature reaches 75 °C.
Gradually add 16.6 g of 2-nitro-6-fluorobenzoic acid, ensuring the temperature does not exceed 77 °C during the addition.
After the addition is complete, maintain the reaction at 75 °C for 2 hours.
Following the reaction, extract the product with an organic solvent.
Filter the mixture and separate the layers.
Perform rotary evaporation to obtain the yellow solid 2-amino-6-fluorobenzoic acid.
The reported yield for this process is 11 g (80.9%).[7]
Synthesis of 2-Amino-6-chlorobenzoic Acid
A common route to 2-amino-6-chlorobenzoic acid is through the reduction of 2-chloro-6-nitrobenzoic acid.
Experimental Protocol:
In a reaction vessel equipped with a stirrer, thermometer, reflux condenser, and dropping funnel, add cerium chloride (0.16 mol), 4-hydroxy-3-methoxybenzene ethanol (B145695) solution (0.19 mol), and 400-500 mL of a potassium chloride solution.
Control the mixing speed at 160-190 rpm and raise the solution temperature to 60-65 °C.
Slowly add a solution of 2-chloro-6-nitrobenzoic acid (0.13 mol) and 200 mL of a potassium bisulfite solution.
Increase the mixing speed to 260-310 rpm and reflux the reaction for 5-7 hours.
After the reaction, reduce the solution temperature to 15-19 °C to precipitate a solid.
Filter the solid and add 150-180 mL of diammonium hydrogen citrate (B86180) solution to the filtrate.
Concentrate the solution under reduced pressure to precipitate more solid.
Filter, dehydrate, and wash the solid with brine and pyridine (B92270) solution.
Recrystallize the product from an ethyl acetate (B1210297) solution to obtain crystalline 2-amino-6-chlorobenzoic acid.
Logical Workflow for Compound Selection
The choice between 2-amino-6-fluorobenzoic acid and 2-amino-6-chlorobenzoic acid depends on the desired synthetic transformation. The following diagram illustrates a decision-making workflow.
Caption: A decision workflow for selecting between 2-amino-6-fluorobenzoic acid and 2-amino-6-chlorobenzoic acid based on the intended synthetic application.
Conclusion
Both 2-amino-6-fluorobenzoic acid and 2-amino-6-chlorobenzoic acid are valuable synthons, each with distinct advantages depending on the desired chemical transformation. The choice between them should be guided by a thorough understanding of their relative reactivities, which are primarily governed by the electronic properties of the halogen substituent. For reactions requiring the cleavage of the carbon-halogen bond, such as palladium-catalyzed cross-couplings, the chloro derivative is generally more reactive. Conversely, for nucleophilic aromatic substitution reactions, the fluoro analogue is often the preferred substrate due to the stabilizing effect of the highly electronegative fluorine atom. When the reaction involves the amino or carboxylic acid functionalities, the subtle electronic differences between the fluoro and chloro substituents can be leveraged to fine-tune the reactivity and achieve the desired outcome. Careful consideration of these factors will enable researchers to make an informed decision and optimize their synthetic strategies.
A Spectroscopic Comparison of Aminobenzoic Acid Isomers: A Guide for Researchers
Introduction The three structural isomers of aminobenzoic acid—2-aminobenzoic acid (anthranilic acid), 3-aminobenzoic acid, and 4-aminobenzoic acid (p-aminobenzoic acid or PABA)—are fundamental building blocks in the syn...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
The three structural isomers of aminobenzoic acid—2-aminobenzoic acid (anthranilic acid), 3-aminobenzoic acid, and 4-aminobenzoic acid (p-aminobenzoic acid or PABA)—are fundamental building blocks in the synthesis of a wide range of pharmaceuticals, dyes, and other specialty chemicals.[1] Despite sharing the identical molecular formula (C₇H₇NO₂), the positional variance of the amino and carboxylic acid groups on the benzene (B151609) ring confers distinct physicochemical properties upon each isomer.[1] This guide presents a detailed spectroscopic comparison of these isomers, leveraging experimental data from Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy to facilitate their characterization and differentiation.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative spectroscopic data for 2-, 3-, and 4-aminobenzoic acid, highlighting the distinct spectral features that arise from their structural differences.
Table 4: ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆
Carbon
2-Aminobenzoic Acid
3-Aminobenzoic Acid
4-Aminobenzoic Acid
COOH
~169.5
~168.0
~167.5
C-NH₂
~151.0
~148.5
~153.5
C-COOH
~111.5
~132.0
~117.0
Aromatic C
~114-134
~115-130
~113-131
Experimental Workflow
The general workflow for the spectroscopic analysis and differentiation of the aminobenzoic acid isomers is outlined below. This process ensures a systematic characterization, starting from the acquisition of raw spectral data to the final comparative analysis.
Caption: Experimental workflow for the spectroscopic analysis of aminobenzoic acid isomers.
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
UV-Visible (UV-Vis) Spectroscopy
This protocol outlines the determination of the absorption maxima (λmax) of the aminobenzoic acid isomers.
Instrumentation: A dual-beam UV-Vis spectrophotometer.[5]
Sample Preparation:
Prepare a stock solution of each isomer by accurately weighing approximately 10 mg of the solid and dissolving it in 100 mL of a suitable UV-grade solvent (e.g., methanol or ethanol) in a volumetric flask.
Create a dilute solution (e.g., 10 µg/mL) from the stock solution for analysis.
Measurement:
Fill a quartz cuvette with the solvent to be used as a blank and record a baseline spectrum over the desired wavelength range (e.g., 200-400 nm).[6][7]
Rinse the cuvette with the sample solution, then fill it with the sample solution.
Identify the wavelength(s) of maximum absorbance (λmax).
Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol describes the acquisition of infrared spectra using the KBr pellet method, suitable for solid samples.[8]
Instrumentation: An FTIR spectrometer.
Sample Preparation (KBr Pellet Method):
Grind 1-2 mg of the aminobenzoic acid isomer with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[8]
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
Measurement:
Acquire a background spectrum of the empty sample compartment.
Place the KBr pellet in the sample holder of the FTIR spectrometer.
Acquire the infrared spectrum over the range of 4000 to 400 cm⁻¹.[1]
Raman Spectroscopy
This protocol details the acquisition of Raman spectra from solid powder samples.
Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm).[9]
Sample Preparation:
Place a small amount of the solid aminobenzoic acid isomer powder onto a microscope slide or into a sample holder.[10]
If necessary, gently press the powder to create a flat surface for analysis.[11]
Measurement:
Place the sample under the microscope objective of the spectrometer.
Focus the laser onto the sample surface.
Acquire the Raman spectrum over the desired spectral range, adjusting acquisition time and laser power to obtain a good signal-to-noise ratio while avoiding sample degradation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol describes the acquisition of ¹H and ¹³C NMR spectra.[1]
Instrumentation: A 400 MHz (or higher) NMR spectrometer.[12]
Sample Preparation:
Dissolve approximately 5-10 mg of the aminobenzoic acid isomer in about 0.6-0.7 mL of a deuterated solvent, such as deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).[1] Tetramethylsilane (TMS) is typically used as an internal standard.[12]
Transfer the solution to a clean, dry 5 mm NMR tube.
Measurement:
Insert the NMR tube into the spectrometer.
Acquire the ¹H NMR spectrum, ensuring an adequate number of scans for a good signal-to-noise ratio.
Acquire the ¹³C NMR spectrum.
Process the data (Fourier transform, phase correction, and baseline correction) and reference the chemical shifts to TMS.[1]
A Comparative Analysis of Fluorinated and Non-Fluorinated Anthranilic Acids for Drug Discovery
A deep dive into the physicochemical and biological properties of fluorinated versus non-fluorinated anthranilic acids reveals key insights for researchers, scientists, and drug development professionals. This guide prov...
Author: BenchChem Technical Support Team. Date: December 2025
A deep dive into the physicochemical and biological properties of fluorinated versus non-fluorinated anthranilic acids reveals key insights for researchers, scientists, and drug development professionals. This guide provides a comparative study, supported by experimental data, to inform the strategic use of fluorination in modifying the characteristics of this important scaffold.
Anthranilic acid and its derivatives are a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of a wide range of therapeutic agents, including anti-inflammatory, antimicrobial, and anticancer drugs. The introduction of fluorine atoms into the anthranilic acid structure can dramatically alter its physicochemical properties, such as acidity (pKa) and lipophilicity (logP), which in turn can significantly impact its biological activity, metabolic stability, and pharmacokinetic profile. This comparison guide offers an objective look at these differences, presenting quantitative data, detailed experimental protocols, and visualizations to aid in the rational design of novel therapeutics.
Physicochemical Properties: A Tale of Two Chemistries
The substitution of hydrogen with fluorine, the most electronegative element, induces significant changes in the electronic and steric properties of the anthranilic acid molecule. These changes are reflected in its acidity and lipophilicity, two critical parameters in drug design.
Note: Experimental values for all physicochemical properties of fluorinated analogs were not consistently available in a single comparative study. The table is compiled from various sources and includes some estimated and calculated values.
Fluorination generally increases the acidity of the carboxylic acid group (lowers the pKa) due to the strong electron-withdrawing inductive effect of the fluorine atom. This increased acidity can influence the ionization state of the molecule at physiological pH, affecting its solubility, membrane permeability, and interaction with biological targets.
The impact of fluorination on lipophilicity is more complex. While a single fluorine atom can increase lipophilicity, the introduction of a trifluoromethyl group often leads to a more significant increase in logP. This property is crucial for a drug's ability to cross cell membranes and reach its target.
Biological Activity: A Comparative Look at Efficacy
The alterations in physicochemical properties imparted by fluorination directly translate to changes in biological activity. Here, we examine the comparative effects on antitubercular and anticancer activities.
A promising target for antitubercular drugs is the fatty acid synthase-II (FAS-II) pathway, which is essential for the synthesis of mycolic acids, a key component of the mycobacterial cell wall. The enzyme β-ketoacyl-ACP reductase (MabA or FabG1) is a critical component of this pathway.
Fluorinated anthranilic acid derivatives have also demonstrated significant potential as anticancer agents. In particular, (hetero)aryl esters of N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid have shown potent in vitro growth inhibitory properties against a wide range of human tumor cell lines, with some compounds exhibiting GI50 values in the nanomolar to low micromolar range.[10][11] For example, the pyridinyl ester of this fluorinated anthranilic acid derivative displayed GI50 values lower than 10⁻⁷ M in several cancer cell lines.[10][11] While a direct comparison with a non-fluorinated analog in the same study is lacking, the high potency of these fluorinated compounds underscores their therapeutic potential. The proposed mechanism for some of these derivatives involves the inhibition of key signaling pathways and the induction of apoptosis.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) can be reliably determined using potentiometric titration.
Preparation of Solutions:
Prepare a 0.01 M solution of the test compound (anthranilic acid or its fluorinated analog) in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds).
Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
Titration Procedure:
Calibrate a pH meter with standard buffer solutions.
Place a known volume of the test compound solution in a beaker with a magnetic stirrer.
Immerse the calibrated pH electrode and a burette containing the titrant (NaOH for an acidic compound).
Add the titrant in small increments, recording the pH after each addition and allowing the reading to stabilize.
Continue the titration past the equivalence point.
Data Analysis:
Plot the pH values against the volume of titrant added to generate a titration curve.
The pKa is determined as the pH at the half-equivalence point.
Determination of logP by Shake-Flask Method
The partition coefficient (logP) is a measure of a compound's differential solubility in two immiscible phases, typically n-octanol and water.
Preparation:
Prepare a stock solution of the test compound in the phase in which it is more soluble.
Saturate n-octanol with water and water with n-octanol by mixing and allowing them to separate.
Partitioning:
Add a known volume of the stock solution to a mixture of the pre-saturated n-octanol and water in a separatory funnel.
Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning.
Allow the layers to separate completely.
Analysis:
Carefully separate the two phases.
Determine the concentration of the test compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
The logP is the logarithm (base 10) of P.
Ligand-Observed ¹⁹F NMR for Protein Binding
This technique is particularly useful for studying the interaction of fluorinated compounds with their protein targets.
Sample Preparation:
Prepare a solution of the target protein (e.g., MabA) in a suitable NMR buffer (e.g., phosphate (B84403) buffer in D₂O).
Prepare a stock solution of the fluorinated ligand (e.g., a fluorinated anthranilic acid derivative) in the same buffer.
NMR Data Acquisition:
Acquire a one-dimensional ¹⁹F NMR spectrum of the ligand alone to serve as a reference.
Add the target protein to the ligand solution.
Acquire another ¹⁹F NMR spectrum of the ligand in the presence of the protein.
Data Analysis:
Compare the ¹⁹F NMR spectra of the ligand with and without the protein.
Binding is indicated by changes in the ligand's ¹⁹F NMR signal, such as a decrease in signal intensity, line broadening, or a chemical shift perturbation. These changes occur because the ligand tumbles more slowly when bound to the much larger protein molecule.
Visualizing the Science
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for the comparative study.
Assessing the Anti-Inflammatory Potency of 2-Aminobenzoic Acid Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the anti-inflammatory potential of a series of 2-aminobenzoic acid analogs, focusing on their efficacy in prec...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory potential of a series of 2-aminobenzoic acid analogs, focusing on their efficacy in preclinical models of inflammation. While direct comparative data on a series of 2-Amino-6-fluorobenzoic acid analogs is limited in the public domain, this document leverages available data on structurally related 2-aminobenzothiazole (B30445) derivatives to provide a framework for assessing anti-inflammatory potency. The experimental protocols and data presentation herein serve as a valuable resource for researchers engaged in the discovery and development of novel anti-inflammatory agents.
Data Presentation: Comparative Anti-Inflammatory Activity
The anti-inflammatory efficacy of synthesized 2-aminobenzothiazole derivatives was evaluated using the carrageenan-induced rat paw edema model. This assay is a standard in vivo method to assess the acute anti-inflammatory activity of novel compounds. The percentage of edema inhibition was measured at various time points after administration of the test compounds and compared with the standard non-steroidal anti-inflammatory drug (NSAID), Diclofenac sodium.
Compound ID
Structure
Dose (mg/kg)
% Inhibition of Edema (after 3 hours)
Bt1
2-aminobenzothiazole
100
45.2
Bt2
5-chloro-1,3-benzothiazole-2-amine
100
67.3
Bt3
6-nitro-1,3-benzothiazole-2-amine
100
55.1
Bt4
4-methoxy-1,3-benzothiazole-2-amine
100
62.5
Bt5
6-methyl-1,3-benzothiazole-2-amine
100
58.9
Bt6
4-chloro-1,3-benzothiazole-2-amine
100
51.7
Bt7
6-methoxy-1,3-benzothiazole-2-amine
100
65.8
Diclofenac Sodium
Standard Drug
10
72.3
Data is representative of a study on 2-aminobenzothiazole derivatives and is intended to provide a comparative framework.
Experimental Protocols
Detailed methodologies for key in vitro and in vivo assays are provided below to guide the assessment of anti-inflammatory potency.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Rat Paw Edema
This in vivo assay is a widely used model for evaluating acute inflammation.
Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rat's hind paw, inducing a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
Procedure:
Animal Model: Wistar albino rats of either sex (150-200g) are used.
Grouping: Animals are divided into a control group, a standard group (receiving a known anti-inflammatory drug like Diclofenac sodium), and test groups (receiving different doses of the synthesized analogs).
Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally.
Induction of Inflammation: After a specific period (e.g., 30 minutes) following compound administration, 0.1 mL of a 1% carrageenan suspension in normal saline is injected into the sub-plantar region of the left hind paw of each rat.
Measurement of Paw Edema: The volume of the paw is measured at specified time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group with respect to the control group using the following formula:
% Inhibition = [(Vc - Vt) / Vc] x 100
Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the test group.
In Vitro Anti-Inflammatory Assays
1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key enzymes in the synthesis of prostaglandins, potent mediators of inflammation. The inhibition is typically quantified by measuring the production of prostaglandin (B15479496) E2 (PGE2).
Procedure:
Enzyme and Substrate: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used. Arachidonic acid serves as the substrate.
Incubation: The test compound, at various concentrations, is pre-incubated with the COX enzyme in a reaction buffer.
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.
Reaction Termination: The reaction is stopped after a specific incubation period.
Quantification of PGE2: The amount of PGE2 produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
IC50 Determination: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is determined from a dose-response curve.
2. Nitric Oxide (NO) Scavenging Assay in LPS-Stimulated Macrophages
Principle: This cell-based assay assesses the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).
Procedure:
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.
Cell Treatment: Cells are pre-treated with various concentrations of the test compound for a specific duration.
Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.
Nitrite (B80452) Measurement: After a 24-hour incubation period, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
Calculation of Inhibition: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated cells to that in the LPS-stimulated control cells.
IC50 Determination: The IC50 value is calculated from the dose-response curve.
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows relevant to the assessment of anti-inflammatory compounds.
Caption: Experimental workflow for the synthesis and evaluation of anti-inflammatory analogs.
Caption: The Cyclooxygenase (COX) signaling pathway in inflammation.
Comparative
A Comparative Analysis of NMR Chemical Shifts in Fluorinated Benzoic Acid Isomers
A comprehensive guide for researchers, scientists, and drug development professionals on the nuanced differences in the NMR spectra of ortho-, meta-, and para-fluorobenzoic acid. This guide provides a comparative analysi...
Author: BenchChem Technical Support Team. Date: December 2025
A comprehensive guide for researchers, scientists, and drug development professionals on the nuanced differences in the NMR spectra of ortho-, meta-, and para-fluorobenzoic acid. This guide provides a comparative analysis of their ¹H, ¹³C, and ¹⁹F NMR chemical shifts, supported by experimental data, detailed methodologies, and an exploration of the underlying electronic effects.
The introduction of a fluorine atom to the aromatic ring of benzoic acid creates three distinct isomers: 2-fluorobenzoic acid (ortho), 3-fluorobenzoic acid (meta), and 4-fluorobenzoic acid (para). While structurally similar, the position of the fluorine substituent significantly influences the electronic environment of the molecule, leading to discernible differences in their Nuclear Magnetic Resonance (NMR) spectra. Understanding these variations is crucial for the structural elucidation and characterization of fluorinated organic compounds, which are of increasing importance in medicinal chemistry and materials science.
This guide presents a detailed comparison of the ¹H, ¹³C, and ¹⁹F NMR chemical shifts for these three isomers. The data, primarily recorded in acetone-d₆, is summarized in clear, comparative tables. A comprehensive experimental protocol for acquiring such NMR data is also provided, alongside a discussion of the key electronic factors—the inductive and resonance effects—that govern the observed chemical shift trends.
Comparative NMR Data
The following tables summarize the experimental ¹H, ¹³C, and ¹⁹F NMR chemical shift data for the three isomers of fluorobenzoic acid. The data for 3- and 4-fluorobenzoic acid were obtained in acetone-d₆, providing a direct comparison. Data for 2-fluorobenzoic acid is presented from spectra recorded in DMSO-d₆, and this difference in solvent should be taken into consideration when making direct comparisons.
Table 1: ¹H NMR Chemical Shifts (ppm)
Compound
H2
H3
H4
H5
H6
COOH
Solvent
2-Fluorobenzoic Acid
-
~7.33
~7.66
~7.33
~7.92
~13.3
DMSO-d₆
3-Fluorobenzoic Acid
7.82
-
7.50
7.45
7.70
-
Acetone-d₆
4-Fluorobenzoic Acid
8.08
7.27
-
7.27
8.08
-
Acetone-d₆
Table 2: ¹³C NMR Chemical Shifts (ppm)
Compound
C1
C2
C3
C4
C5
C6
COOH
Solvent
2-Fluorobenzoic Acid
118.0 (d, J=14.0 Hz)
162.7 (d, J=259.0 Hz)
116.8 (d, J=21.0 Hz)
134.8 (d, J=9.0 Hz)
125.0 (d, J=4.0 Hz)
132.0
165.5
DMSO-d₆
3-Fluorobenzoic Acid
133.2 (d, J=7.1 Hz)
115.4 (d, J=22.2 Hz)
163.0 (d, J=243.3 Hz)
120.0 (d, J=21.4 Hz)
130.6 (d, J=7.9 Hz)
125.6 (d, J=2.9 Hz)
165.7
Acetone-d₆
4-Fluorobenzoic Acid
127.0 (d, J=2.9 Hz)
132.4 (d, J=9.5 Hz)
115.4 (d, J=22.2 Hz)
166.0 (d, J=251.3 Hz)
115.4 (d, J=22.2 Hz)
132.4 (d, J=9.5 Hz)
166.9
Acetone-d₆
d = doublet, J = coupling constant in Hz
Table 3: ¹⁹F NMR Chemical Shifts (ppm)
Compound
Chemical Shift (ppm)
Solvent
2-Fluorobenzoic Acid
-114.82
CD₃OD
3-Fluorobenzoic Acid
-114.14
Acetone-d₆
4-Fluorobenzoic Acid
-107.96
Acetone-d₆
Experimental Protocol
The following is a representative experimental protocol for the acquisition of ¹H, ¹³C, and ¹⁹F NMR spectra of fluorinated benzoic acid isomers.
1. Sample Preparation:
Weigh approximately 10-20 mg of the fluorobenzoic acid isomer for ¹H and ¹⁹F NMR, or 50-100 mg for ¹³C NMR.
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., acetone-d₆ or DMSO-d₆) in a clean, dry vial.
Transfer the solution into a standard 5 mm NMR tube.
Cap the NMR tube securely.
2. NMR Data Acquisition:
Spectra are typically acquired on a 400 MHz or 500 MHz NMR spectrometer.
For ¹H NMR: A standard single-pulse experiment is used. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are accumulated for a good signal-to-noise ratio.
For ¹³C NMR: A proton-decoupled single-pulse experiment is typically employed. Key parameters include a spectral width of approximately 250 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds. A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of ¹³C.
For ¹⁹F NMR: A standard single-pulse experiment, often with proton decoupling, is used. Key parameters include a wide spectral width (e.g., 200 ppm or more) centered around the expected chemical shift region for aryl fluorides, a relaxation delay of 1-5 seconds, and an acquisition time of 1-2 seconds. Typically, 64 to 256 scans are sufficient.
3. Data Processing:
The acquired Free Induction Decays (FIDs) are Fourier transformed.
Phase and baseline corrections are applied to the resulting spectra.
Chemical shifts are referenced internally to the residual solvent peak (e.g., acetone-d₆ at 2.05 ppm for ¹H and 29.84 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS). For ¹⁹F NMR, chemical shifts are often referenced externally to a standard such as CFCl₃ (0 ppm).
Influence of Substituent Position on Chemical Shifts
The observed differences in the NMR chemical shifts of the fluorinated benzoic acid isomers can be rationalized by considering the interplay of inductive and resonance effects of the fluorine and carboxylic acid substituents.
Validation
kinetic studies of reactions involving 2-Amino-6-fluorobenzoic acid
A Comparative Guide to the Kinetic Studies of Reactions Involving Benzoic Acid Derivatives: Insights for 2-Amino-6-fluorobenzoic Acid Introduction Kinetic studies are fundamental to understanding reaction mechanisms, opt...
Author: BenchChem Technical Support Team. Date: December 2025
A Comparative Guide to the Kinetic Studies of Reactions Involving Benzoic Acid Derivatives: Insights for 2-Amino-6-fluorobenzoic Acid
Introduction
Kinetic studies are fundamental to understanding reaction mechanisms, optimizing process conditions, and designing novel molecules in the fields of chemistry and drug development. For a compound like 2-Amino-6-fluorobenzoic acid, which serves as a versatile building block in the synthesis of pharmaceuticals, understanding its reaction kinetics is crucial.[1] The presence of an amino group, a carboxylic acid, and a fluorine atom on the aromatic ring suggests a rich and complex reactivity. However, a comprehensive review of publicly available literature reveals a scarcity of specific kinetic data for reactions directly involving 2-Amino-6-fluorobenzoic acid.
This guide aims to provide a comparative analysis of kinetic studies on structurally related benzoic acid derivatives. By examining the kinetics of fundamental reactions like esterification on a parent compound, benzoic acid, and exploring solid-state transformations of a closely related isomer, o-aminobenzoic acid, we can infer the potential kinetic behavior of 2-Amino-6-fluorobenzoic acid. This comparative approach offers valuable insights for researchers and professionals working with this important synthetic intermediate.
Esterification Kinetics: A Baseline for Carboxylic Acid Reactivity
The esterification of carboxylic acids is a cornerstone reaction in organic synthesis. Understanding its kinetics provides a baseline for predicting the reactivity of the carboxyl group in more complex molecules like 2-Amino-6-fluorobenzoic acid. Here, we present kinetic data for the esterification of benzoic acid with 1-butyl alcohol, catalyzed by p-toluenesulfonic acid.[2][3]
Quantitative Data
The following table summarizes the kinetic parameters for the esterification of benzoic acid. The reaction is first order with respect to benzoic acid.[2][3]
Experimental Protocol: Kinetic Study of Benzoic Acid Esterification[2][3]
A detailed experimental protocol for determining the kinetic parameters of the esterification of benzoic acid with 1-butyl alcohol is as follows:
Reaction Setup : The reaction is carried out in a batch reactor under stationary conditions.
Reagents : Benzoic acid, 1-butyl alcohol, and p-toluenesulfonic acid (catalyst).
Procedure :
The concentrations of the reactants and catalyst are carefully controlled.
The reaction is performed at various constant temperatures (e.g., 365.2 K, 373.2 K, 381.2 K, 389.4 K) to determine the effect of temperature on the reaction rate.
Samples are withdrawn from the reactor at different time intervals.
Analysis :
The concentration of benzoic acid in the samples is determined by a suitable analytical method, such as titration with a standard base solution.
The kinetic curves of benzoic acid consumption are plotted as ln(C) versus time.
Data Calculation :
The effective rate constant (k) is calculated from the slope of the linearized kinetic curves.
The Arrhenius equation is used to calculate the activation energies for the forward and reverse reactions from the rate constants determined at different temperatures.
The equilibrium constant is determined from the concentrations of reactants and products at equilibrium.
Visualization of the Experimental Workflow
Experimental workflow for the kinetic study of benzoic acid esterification.
Comparative Discussion for 2-Amino-6-fluorobenzoic Acid
While the provided data is for benzoic acid, we can hypothesize the kinetic behavior of 2-Amino-6-fluorobenzoic acid in a similar esterification reaction:
Electronic Effects : The fluorine atom at the ortho position is strongly electron-withdrawing, which should increase the electrophilicity of the carboxyl carbon, potentially leading to a faster rate of nucleophilic attack by the alcohol. The amino group at the other ortho position is electron-donating, which would have the opposite effect. The net effect on the reaction rate would depend on the interplay of these opposing electronic influences.
Steric Hindrance : The presence of two ortho substituents (amino and fluoro groups) would create significant steric hindrance around the carboxylic acid group. This steric hindrance would likely be the dominant factor, making the esterification of 2-Amino-6-fluorobenzoic acid significantly slower than that of benzoic acid.
Kinetics of Polymorphic Phase Transformations: A Solid-State Perspective
The study of solid-state kinetics is crucial for drug development, as the crystalline form (polymorph) of an active pharmaceutical ingredient can significantly affect its stability, solubility, and bioavailability. Here, we present kinetic data on the solution-mediated polymorphic transformations of o-aminobenzoic acid (o-ABA), an isomer of the parent amine of our target molecule.[4][5][6]
Quantitative Data
The kinetics of the conversion of metastable forms (Form II and Form III) to the stable Form I of o-aminobenzoic acid were studied. The transformation follows a sigmoidal kinetic profile, characteristic of nucleation and growth processes.[4][5][6]
The rate of transformation is dependent on the initial polymorphic form and the solvent composition. The DKM model provides a distribution of activation energies for the process.
Experimental Protocol: Study of Polymorphic Transformation[4][5][6]
The experimental protocol for studying the solution-mediated polymorphic transformation of o-aminobenzoic acid involves the following steps:
Preparation of Polymorphs : Pure samples of the different polymorphs (Form I, Form II, and Form III) of o-aminobenzoic acid are prepared and characterized.
Slurry Conversion Experiment :
A known amount of the metastable polymorph (e.g., Form II or Form III) is suspended in a specific solvent system (e.g., a mixture of acetonitrile and water) at a constant temperature.
The slurry is continuously stirred to ensure good mixing.
Sampling and Analysis :
At regular time intervals, samples of the solid phase are withdrawn from the slurry.
The polymorphic composition of the solid samples is determined using an analytical technique such as X-ray powder diffraction (XRPD) or Raman spectroscopy.
Kinetic Modeling :
The extent of conversion from the metastable to the stable form is plotted as a function of time.
The resulting sigmoidal kinetic transients are fitted to a suitable kinetic model, such as the Johnson-Mehl-Avrami-Erofe'ev-Kolmogorov (JMAEK) equation or a Dispersive Kinetic Model (DKM), to extract kinetic parameters.
Visualization of the Logical Relationship
Logical relationship in the solution-mediated polymorphic transformation.
Comparative Discussion for 2-Amino-6-fluorobenzoic Acid
The study of polymorphic transformations in o-aminobenzoic acid provides a framework for what could be expected for 2-Amino-6-fluorobenzoic acid. The introduction of a fluorine atom can significantly impact intermolecular interactions, such as hydrogen bonding and crystal packing. This would likely lead to a different polymorphic landscape for 2-Amino-6-fluorobenzoic acid compared to o-aminobenzoic acid, with potentially different stable and metastable forms and altered transformation kinetics between them.
Conclusion
While direct kinetic studies on reactions involving 2-Amino-6-fluorobenzoic acid are not readily found in the surveyed literature, a comparative analysis of related systems provides valuable predictive insights. The esterification kinetics of benzoic acid serve as a useful, albeit simplified, model for the reactivity of the carboxyl group, suggesting that steric hindrance from the ortho substituents in 2-Amino-6-fluorobenzoic acid would be a critical factor in its reactions. Furthermore, the investigation of polymorphic transformations in o-aminobenzoic acid highlights the importance of solid-state kinetic studies for this class of compounds and suggests that the fluorine substituent in 2-Amino-6-fluorobenzoic acid will play a significant role in its solid-state behavior.
This guide underscores the need for dedicated experimental work to elucidate the specific reaction kinetics of 2-Amino-6-fluorobenzoic acid. Such studies would be invaluable for the rational design of synthetic routes and the development of robust formulations in the pharmaceutical and chemical industries.
The Versatile Scaffold: A Comparative Review of Substituted Anthranilic Acids in Therapeutic Applications
For researchers, scientists, and drug development professionals, the quest for novel pharmacophores with broad therapeutic potential is perpetual. Substituted anthranilic acids, a class of compounds built upon a simple a...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the quest for novel pharmacophores with broad therapeutic potential is perpetual. Substituted anthranilic acids, a class of compounds built upon a simple aromatic scaffold, have emerged as a privileged structure in medicinal chemistry.[1][2][3] Their derivatives have demonstrated a remarkable range of biological activities, from potent anti-inflammatory agents to promising anticancer and antimicrobial compounds. This guide provides a comparative analysis of the applications of substituted anthranilic acids, supported by experimental data and detailed methodologies, to aid in the rational design and development of next-generation therapeutics.
Substituted anthranilic acids are derivatives of 2-aminobenzoic acid and their versatility stems from the ability to readily modify their structure at multiple positions, leading to a large library of compounds with diverse pharmacological profiles.[1][2] This chemical tractability allows for extensive structure-activity relationship (SAR) studies, crucial for optimizing potency, selectivity, and pharmacokinetic properties.[1][2]
Anti-inflammatory Activity: The Fenamate Legacy and Beyond
Perhaps the most well-known application of N-substituted anthranilic acids is in the realm of non-steroidal anti-inflammatory drugs (NSAIDs), with the fenamate class, including mefenamic acid and meclofenamic acid, being prime examples.[4][5] The primary mechanism of action for these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of pro-inflammatory prostaglandins.[6][7]
Recent research has focused on synthesizing novel substituted anthranilic acid derivatives with improved anti-inflammatory efficacy and reduced side effects compared to traditional NSAIDs. These efforts have led to the development of compounds with significant anti-inflammatory activity in preclinical models.
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This widely used animal model assesses the in vivo anti-inflammatory activity of novel compounds.
Workflow for Carrageenan-Induced Paw Edema Assay
Caption: Workflow of the carrageenan-induced rat paw edema assay.
Methodology:
Animals: Wistar albino rats of either sex are typically used. The animals are acclimatized to laboratory conditions for a week before the experiment and are fasted overnight with free access to water.[10][11]
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.[12][13]
Compound Administration: The test compounds and a standard drug (e.g., phenylbutazone, indomethacin) are administered intraperitoneally (i.p.) or orally (p.o.) at a specific dose. The control group receives the vehicle only.[12][14]
Induction of Edema: After a set time (e.g., 30 minutes) following compound administration, a 1% w/v solution of carrageenan in saline is injected into the subplantar region of the right hind paw of each rat to induce localized inflammation and edema.[10][12][15]
Paw Volume Measurement: The paw volume is measured again at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[12][13]
Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group using the following formula:
% Inhibition = [(Vc - Vt) / Vc] x 100
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.[14]
Substituted anthranilic acids have garnered significant attention for their potential as anticancer agents.[1][3] Their mechanisms of action are diverse and often involve the modulation of critical signaling pathways implicated in tumorigenesis and cancer progression, such as the Hedgehog and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2]
Inhibition of the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and its aberrant activation is linked to the development of various cancers.[1][8][16] Certain substituted anthranilic acid derivatives have been identified as inhibitors of this pathway.
Caption: Inhibition of the Hedgehog signaling pathway by substituted anthranilic acids.
Modulation of the MAPK Signaling Pathway
The MAPK signaling cascade is a key regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.[4][9][17] Some anthranilic acid derivatives have been shown to interfere with this pathway.
Caption: Putative inhibition points of anthranilic acid derivatives in the MAPK pathway.
Antimicrobial and Other Applications
The therapeutic potential of substituted anthranilic acids extends beyond anti-inflammatory and anticancer activities. Various derivatives have demonstrated promising antimicrobial, antiviral, and ion channel modulating properties.[1][2][10]
Application
Target/Mechanism
Example Compound Class
Reference
Antimicrobial
Inhibition of essential enzymes (e.g., anthranilate synthase)
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is a fundamental measure of a compound's antimicrobial activity.
Workflow for MIC Determination (Broth Microdilution)
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Methodology:
Preparation of Compound Dilutions: A two-fold serial dilution of the test compound is prepared in a suitable broth medium in a 96-well microtiter plate.[22]
Inoculum Preparation: A standardized suspension of the target microorganism (e.g., bacteria or fungi) is prepared to a specific cell density (e.g., 10^5 CFU/mL).[22]
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. Positive (microbe only) and negative (broth only) controls are included.
Incubation: The plate is incubated under conditions optimal for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).[22]
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity) of the microorganism.[23]
Conclusion
Substituted anthranilic acids represent a highly versatile and promising scaffold in drug discovery. Their proven success as anti-inflammatory agents has paved the way for the exploration of their potential in a multitude of other therapeutic areas, including oncology and infectious diseases. The ease of their chemical modification allows for the fine-tuning of their pharmacological properties, offering a powerful platform for the development of novel and effective drugs. The comparative data and experimental protocols presented in this guide aim to facilitate further research and development in this exciting field, ultimately contributing to the discovery of new treatments for a range of human diseases.
comparative analysis of the synthesis routes for fluorinated aminobenzoic acids
A Comparative Analysis of Synthetic Routes for Fluorinated Aminobenzoic Acids For Researchers, Scientists, and Drug Development Professionals The introduction of fluorine atoms into organic molecules is a widely recogniz...
Author: BenchChem Technical Support Team. Date: December 2025
A Comparative Analysis of Synthetic Routes for Fluorinated Aminobenzoic Acids
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into organic molecules is a widely recognized strategy in medicinal chemistry for modulating the physicochemical and pharmacological properties of drug candidates. Fluorinated aminobenzoic acids are crucial building blocks in the synthesis of a wide array of pharmaceuticals, including antiviral, anticancer, and neuroprotective agents.[1] This guide provides a comparative analysis of various synthetic routes for the preparation of these important intermediates, focusing on objectivity and supporting experimental data to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Synthesis Routes for 2-Amino-5-fluorobenzoic Acid
2-Amino-5-fluorobenzoic acid is a key precursor for numerous therapeutic agents.[1] Several synthetic strategies have been developed for its preparation, each with distinct advantages and disadvantages. Below is a summary of three prominent routes.
Route 1: Synthesis of 2-Amino-5-fluorobenzoic Acid from 4-Fluoroaniline
This multi-step synthesis involves the initial formation of an intermediate which is then cyclized and oxidized.
Step 1: Preparation of N-(4-fluorophenyl)-2-(hydroxyimino)acetamide
Prepare a solution of chloral hydrate (18.2g) in 400mL of water.
Prepare a second solution by dissolving 4-fluoroaniline (11.1g) and hydroxylamine hydrochloride (22.3g) in 160mL of water, followed by the addition of 9mL of concentrated hydrochloric acid.
Add the chloral hydrate solution to a three-necked flask and heat.
Add the 4-fluoroaniline solution to the flask. A white precipitate will form.
Heat the mixture to reflux for 2 hours.
Filter the hot mixture under reduced pressure to obtain the intermediate product.
Step 2: Cyclization to 5-fluoro-1H-indole-2,3-dione
Add 95mL of 98% concentrated sulfuric acid to a three-necked flask and heat to 60°C ± 10°C.
Add the intermediate from Step 1 (22.2g) to the flask.
Heat the reaction at 85-90°C for 20 minutes.
Pour the reaction solution into crushed ice, leading to the precipitation of an orange-red solid.
Filter and dry the solid to obtain 5-fluoro-1H-indole-2,3-dione (Yield: 89.9%).[4]
Step 3: Oxidation to 2-Amino-5-fluorobenzoic acid
The final step involves the oxidation of the dione (B5365651) with hydrogen peroxide under alkaline conditions to yield the final product.[4] (Detailed conditions not specified in the source). The overall reported yield for this entire process is 64.3%.[1]
Synthesis of 3-Amino-4-fluorobenzoic Acid via Reduction
This method provides a high-yield, one-step conversion.
Safe Disposal of 2-Amino-6-fluorobenzoic Acid: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 2-Amino-6-fluorobenzoic acid, a compound commonly used in pharmaceutical synthesis. Adherence to these guidelines is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle 2-Amino-6-fluorobenzoic acid with appropriate personal protective equipment (PPE). This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4]
To be used in case of inadequate ventilation or when generating dust.[2]
Step-by-Step Disposal Protocol
The disposal of 2-Amino-6-fluorobenzoic acid must be conducted in accordance with institutional and local regulations. The following is a general procedural workflow:
Step 1: Waste Collection and Segregation
Collect waste 2-Amino-6-fluorobenzoic acid in a dedicated, properly labeled, and sealed container.
Avoid mixing with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Step 2: Container Labeling
The waste container must be clearly labeled with the full chemical name: "Waste 2-Amino-6-fluorobenzoic Acid".
Include the appropriate hazard pictograms (e.g., irritant).
Indicate the date of waste accumulation.
Step 3: Secure Storage
Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[3][4]
The storage area should be away from incompatible materials such as strong oxidizing agents.[3]
Ensure the container is stored in a locked-up location to prevent unauthorized access.[1][3][4]
Step 4: Arrange for Professional Disposal
Do not dispose of 2-Amino-6-fluorobenzoic acid down the drain or in regular trash.[3][5][6]
Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.[7]
Provide the waste manifest or any other required documentation to the disposal service.
In Case of a Spill:
Evacuate non-essential personnel from the immediate area.
Ensure adequate ventilation.
Wearing appropriate PPE, sweep up the spilled solid material, taking care to avoid dust formation.[1][3][5]
Collect the material in a suitable, closed container for disposal.[1][3][5]
Clean the spill area thoroughly.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of 2-Amino-6-fluorobenzoic acid.
Caption: Workflow for the proper disposal of 2-Amino-6-fluorobenzoic acid.